molecular formula C28H27N5O2 B12398076 Eleven-Nineteen-Leukemia Protein IN-3

Eleven-Nineteen-Leukemia Protein IN-3

Cat. No.: B12398076
M. Wt: 465.5 g/mol
InChI Key: CCTWWXZPDOYAIL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eleven-Nineteen-Leukemia Protein IN-3 is an orally active, small-molecule inhibitor that selectively targets the epigenetic reader domain of the ENL protein, specifically its YEATS domain, with a reported IC50 value of 15.4 nM . The Eleven-Nineteen-Leukemia (ENL) protein is a nuclear protein implicated in aggressive forms of leukemia, particularly those driven by MLL (Mixed Lineage Leukemia) gene fusions, where it plays a critical role in connecting fusion oncoproteins with chromatin to drive oncogenic transcription programs . Its mechanism of action involves disrupting the interaction between the ENL YEATS domain and acetylated histones, an event crucial for the recruitment and stabilization of transcriptional complexes such as the Super Elongation Complex (SEC) on chromatin . This targeted disruption leads to the downregulation of key leukemogenic genes, including the proto-oncogene MYC, thereby suppressing the viability and proliferation of MLL-rearranged leukemia cells in vitro . Research indicates that targeting the ENL YEATS domain impairs leukemia progression with minimal impact on normal hematopoietic cells, positioning ENL as a promising therapeutic target for Acute Myeloid Leukemia (AML) . This product is intended for basic research purposes to further elucidate the role of ENL in transcriptional elongation, epigenetics, and leukemogenesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

IUPAC Name

5-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-6-oxophenanthridine-2-carboxamide

InChI

InChI=1S/C28H27N5O2/c1-17-6-5-13-33(17)16-26-30-23-11-10-19(15-24(23)31-26)29-27(34)18-9-12-25-22(14-18)20-7-3-4-8-21(20)28(35)32(25)2/h3-4,7-12,14-15,17H,5-6,13,16H2,1-2H3,(H,29,34)(H,30,31)/t17-/m0/s1

InChI Key

CCTWWXZPDOYAIL-KRWDZBQOSA-N

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to Eleven-Nineteen-Leukemia Protein IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Eleven-Nineteen-Leukemia Protein IN-3 (IN-3), a potent and selective inhibitor of the Eleven-Nineteen-Leukemia (ENL) protein. This document provides a comprehensive overview of the signaling pathways affected by IN-3, detailed experimental protocols for its characterization, and a quantitative summary of its and other relevant ENL inhibitors' performance.

Core Mechanism of Action: Disrupting the Epigenetic Reader Function of ENL

This compound is an orally active small molecule that targets the YEATS domain of ENL. The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H3. This interaction is crucial for tethering the ENL protein and its associated transcriptional machinery to specific chromatin regions, thereby activating the expression of key oncogenes.

IN-3 functions as a competitive inhibitor, occupying the same binding pocket on the ENL YEATS domain that normally recognizes acetylated histones. By doing so, IN-3 effectively displaces ENL from chromatin. This disruption of ENL's reader function has significant downstream consequences for gene expression. The displacement of ENL leads to a reduction in the recruitment of RNA Polymerase II to the promoters of ENL target genes. Consequently, the transcription of critical oncogenes, such as MYC, HOXA9, and MEIS1, is suppressed.[1][2][3][4][5] This targeted suppression of the oncogenic gene expression program ultimately inhibits the proliferation of leukemia cells and induces their differentiation.[1][6]

ENL_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histone H3 ENL ENL Protein (YEATS Domain) Histone->ENL Binds to RNAPII RNA Polymerase II ENL->RNAPII Recruits Oncogenes Oncogenes (MYC, HOXA9) RNAPII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription Leukemia Leukemic Cell Proliferation Transcription->Leukemia Drives IN3 IN-3 Inhibitor IN3->ENL Competitively Inhibits

Figure 1: Signaling pathway of ENL inhibition by IN-3.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and other notable ENL/AF9 YEATS domain inhibitors.

CompoundTargetIC50 (nM)EC50 (nM)Kd (nM)Assay Type(s)Reference(s)
This compound ENL YEATS 15.4 --Not Specified[3]
SR-0813ENL YEATS2520530HTRF, CETSA, SPR[4][5]
SR-0813AF9 YEATS31176-HTRF, CETSA[5]
Compound 11ENL YEATS51--AlphaScreen[7]
Compound 24ENL YEATS<100--AlphaScreen[7]
TDI-11055ENL/AF9 YEATSPotent--Growth Inhibition, RNA-seq[2][6]

Key Experimental Protocols

The characterization of ENL inhibitors like IN-3 relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for two pivotal experiments.

Cellular Thermal Shift Assay (CETSA)

Purpose: To verify direct target engagement of the inhibitor with the ENL protein within a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human leukemia cell line (e.g., MV4;11, MOLM-13) to approximately 80-90% confluency.

    • Treat the cells with the ENL inhibitor (e.g., IN-3) at various concentrations or with a vehicle control (e.g., DMSO) for a specified incubation period (typically 1-4 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler. This step induces denaturation and aggregation of proteins.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble ENL protein remaining at each temperature using a sensitive detection method such as Western blotting or a high-throughput method like the HiBiT-based CETSA.[8][9][10][11]

  • Data Analysis:

    • Plot the amount of soluble ENL protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.

    • A positive thermal shift (i.e., increased protein stability at higher temperatures) in the inhibitor-treated samples indicates direct binding of the inhibitor to the ENL protein. The half-maximal effective concentration (EC50) can be determined from dose-response curves at a fixed temperature.[4]

CETSA_Workflow Start Start: Leukemia Cells Treatment Treat with IN-3 or Vehicle Start->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to Separate Fractions Lysis->Centrifugation Quantification Quantify Soluble ENL Protein Centrifugation->Quantification Analysis Analyze Thermal Shift Quantification->Analysis End End: Target Engagement Confirmed Analysis->End

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

Purpose: To quantify the binding affinity and cellular permeability of an inhibitor to the ENL protein in living cells using bioluminescence resonance energy transfer (BRET).

Methodology:

  • Cell Line Preparation:

    • Genetically engineer a suitable cell line (e.g., HEK293T) to express a fusion protein of the ENL YEATS domain and NanoLuc® (NLuc) luciferase.[12][13]

  • Assay Setup:

    • Plate the engineered cells in a multi-well plate (e.g., 96-well or 384-well).

    • Add a cell-permeable fluorescent tracer that specifically and reversibly binds to the ENL YEATS domain. This binding brings the tracer in close proximity to the NLuc, allowing for BRET to occur.[14]

  • Competitive Inhibition:

    • Introduce the test inhibitor (e.g., IN-3) at a range of concentrations to the cells.

    • The inhibitor will compete with the fluorescent tracer for binding to the NLuc-ENL fusion protein.

  • BRET Measurement:

    • Add the Nano-Glo® substrate to the cells. The NLuc enzyme will act on the substrate to produce a luminescent signal (donor emission).

    • If the fluorescent tracer is bound to the NLuc-ENL fusion protein, the energy from the luminescence will be transferred to the tracer, which will then emit light at a different wavelength (acceptor emission).

    • Measure both the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Displacement of the fluorescent tracer by the inhibitor will result in a decrease in the BRET signal.

    • Plot the BRET ratio as a function of the inhibitor concentration to generate a dose-response curve and determine the IC50 value, which reflects the potency of the inhibitor in a cellular environment.[12][15][16]

NanoBRET_Logic cluster_assay NanoBRET Assay Principle NLuc_ENL NLuc-ENL Fusion Protein Tracer Fluorescent Tracer NLuc_ENL->Tracer Binds BRET_High High BRET Signal Tracer->BRET_High Results in IN3 IN-3 Inhibitor IN3->NLuc_ENL Competes for Binding BRET_Low Low BRET Signal IN3->BRET_Low Leads to

Figure 3: Logical relationship in the NanoBRET target engagement assay.

References

The Role of ENL YEATS Domain Inhibition in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key dependency for the proliferation and survival of MLLr leukemia cells is the epigenetic reader protein ENL (Eleven-Nineteen Leukemia). The ENL protein contains a YEATS domain that recognizes acetylated and crotonylated lysine residues on histone tails, tethering transcription elongation machinery to chromatin and driving the expression of critical oncogenes such as HOXA9 and MYC. This dependency presents a compelling therapeutic target. This technical guide provides an in-depth overview of the function of ENL YEATS domain inhibitors in MLLr leukemia, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

The ENL YEATS Domain: A Critical Node in MLL-Rearranged Leukemia

In MLLr leukemia, the N-terminus of the MLL protein is fused to one of over 80 different partner proteins, with ENL being a common partner.[1] These MLL fusion proteins are potent oncogenic drivers that recruit a variety of protein complexes to chromatin, leading to aberrant gene expression.[2] The wild-type ENL protein, and specifically its YEATS domain, has been identified as a critical co-factor for the maintenance of the leukemic state, even in MLLr leukemias where ENL is not the direct fusion partner.[3][4]

The ENL YEATS domain functions as a "reader" of histone acylations, specifically binding to acetylated and crotonylated lysine residues on histone H3.[5] This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and DOT1L to the promoters of MLL target genes.[5][6] The subsequent phosphorylation of RNA Polymerase II by the SEC and methylation of H3K79 by DOT1L leads to transcriptional elongation and robust expression of key leukemogenic genes, including HOXA9, MEIS1, and MYC.[4][7] Inhibition of the ENL YEATS domain disrupts this cascade, leading to the suppression of the oncogenic gene expression program and subsequent anti-leukemic effects.

Quantitative Data on ENL YEATS Domain Inhibitors

A number of small molecule inhibitors targeting the ENL YEATS domain have been developed and characterized. The following tables summarize the quantitative data for several key compounds in MLL-rearranged leukemia models.

Table 1: In Vitro Potency of ENL YEATS Domain Inhibitors

InhibitorAssay TypeTargetIC50 (nM)Binding Affinity (Kd, nM)Reference
SR-0813 HTRFENL YEATS2530 (SPR)[4]
HTRFAF9 YEATS311-[4]
CETSA (cellular)ENL YEATS205 (EC50)-[4]
CETSA (cellular)AF9 YEATS76 (EC50)-[4]
TDI-11055 TR-FRETENL YEATS119119 (ITC)[8]
SGC-iMLLT BiochemicalMLLT1/3-histone260129 (MLLT1), 77 (MLLT3)[9]
Compound 7 AlphaScreenENL-acetyl-H3<100-[10]
Inhibitor 13 NanoBRETNLuc-ENL YEATS4290-[11]
SR-C-107 (R) NanoBRETNLuc-ENL YEATS590-[11]

Table 2: Cellular Activity of ENL YEATS Domain Inhibitors in MLL-Rearranged Leukemia Cell Lines

InhibitorCell LineMLL FusionAssay DurationIC50 / CC50 (µM)Reference
SR-0813 MV4;11MLL-AF4~2 weeksGrowth Inhibition[4]
MOLM-13MLL-AF9~2 weeksGrowth Inhibition[4]
OCI/AML-2MLL-AF6~2 weeksGrowth Inhibition[4]
TDI-11055 MV4;11MLL-AF48 days0.10[12]
MOLM-13MLL-AF98 days-[13]
OCI-AML3NPM1c8 daysGrowth Inhibition[13]
SGC-iMLLT MLL-AF4 cell linesMLL-AF4-Growth Inhibition[5]
Compound 7 MV4;11MLL-AF4-Growth Inhibition[10]
MOLM-13MLL-AF9-Growth Inhibition[10]
SR-C-107 (R) MOLM-13MLL-AF9-1.25 ± 0.18[11]
MV4-11MLL-AF4-0.81 ± 0.15[11]

Table 3: Effect of ENL YEATS Inhibitors on Key Target Gene Expression

InhibitorCell LineTreatmentTarget GeneChange in ExpressionReference
SR-0813 MV4;111 µM, 4hHOXA9, MEIS1, MYCDownregulation[3][4]
MV4;111 µM, 4hITGAM (CD11b)Upregulation[4]
TDI-11055 MLLr primary AML samples1 µmol/LMYC, HOXA9Downregulation[14]
Compound 7 MOLM-13-HOXA9, MYCDownregulation[10]
SR-C-107 (R) MOLM-13 & MV4-1172hHOXA9, HOXA10, MEIS1, MYB, MYCDownregulation[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ENL in MLL-Rearranged Leukemia

The following diagram illustrates the central role of the ENL YEATS domain in driving oncogenic gene expression in MLL-rearranged leukemia.

ENL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein ENL ENL MLL_Fusion->ENL Recruits Oncogenes Oncogenes (HOXA9, MYC) MLL_Fusion->Oncogenes Binds to Promoters YEATS YEATS Domain ENL->YEATS SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L ENL->DOT1L Recruits Ac_Histone Acetylated Histone (H3K9ac, H3K27ac) YEATS->Ac_Histone Recognizes RNAPII RNA Pol II SEC->RNAPII Phosphorylates (Elongation) DOT1L->Ac_Histone Methylates H3K79 RNAPII->Oncogenes Transcription Leukemia Leukemia Progression Oncogenes->Leukemia Inhibitor ENL YEATS Inhibitor Inhibitor->YEATS Blocks Binding

Caption: ENL YEATS domain signaling in MLL-rearranged leukemia.

Experimental Workflow for Assessing ENL Inhibitor Efficacy

This diagram outlines a typical experimental workflow to evaluate the efficacy of a novel ENL YEATS domain inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assay (e.g., HTRF, TR-FRET) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Biochemical_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Cell_Viability->Target_Engagement Gene_Expression Gene Expression Analysis (RNA-seq, qRT-PCR) Target_Engagement->Gene_Expression Chromatin_Binding Chromatin Binding Analysis (ChIP-seq) Gene_Expression->Chromatin_Binding Lead_Compound Lead Compound Identification Chromatin_Binding->Lead_Compound PDX_Model Patient-Derived Xenograft (PDX) Model Efficacy_Study Efficacy Study (Tumor Growth, Survival) PDX_Model->Efficacy_Study Toxicity_Study Toxicity Study PDX_Model->Toxicity_Study Preclinical_Candidate Preclinical Candidate Efficacy_Study->Preclinical_Candidate Toxicity_Study->Preclinical_Candidate Start Novel ENL YEATS Inhibitor Start->Biochemical_Assay Lead_Compound->PDX_Model

Caption: Experimental workflow for ENL inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ENL YEATS domain inhibitors. These protocols are based on standard practices and information available in the cited literature.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of ENL inhibitors on the viability of MLLr leukemia cell lines.[15][16][17][18][19]

Materials:

  • MLLr leukemia cell lines (e.g., MV4;11, MOLM-13)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • ENL YEATS domain inhibitor (e.g., SR-0813, TDI-11055)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed MLLr leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the ENL inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted inhibitor or DMSO vehicle to the respective wells.

  • Incubate the plates for the desired duration (e.g., 72 hours, 8 days).

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of ENL and the effect of inhibitors on its chromatin occupancy.[20][21][22][23][24]

Materials:

  • MLLr leukemia cell lines

  • ENL YEATS domain inhibitor and DMSO

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffer, ChIP dilution buffer, Wash buffers, Elution buffer

  • Anti-ENL antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for NGS library preparation

Procedure:

  • Treat MLLr cells with the ENL inhibitor or DMSO for the desired time.

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitate the ENL-bound chromatin overnight at 4°C with an anti-ENL antibody.

  • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

  • Sequence the library and analyze the data to identify ENL binding peaks.

RNA Sequencing (RNA-seq)

This protocol is for analyzing the global gene expression changes induced by ENL inhibitors.[25][26][27][28]

Materials:

  • MLLr leukemia cell lines

  • ENL YEATS domain inhibitor and DMSO

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-generation sequencer

Procedure:

  • Treat MLLr cells with the ENL inhibitor or DMSO for the desired time.

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA.

  • Prepare the RNA-seq library according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequence the library on a next-generation sequencer.

  • Analyze the sequencing data to identify differentially expressed genes between the inhibitor-treated and control samples.

Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct engagement of an inhibitor with the ENL protein in a cellular context.[8][9][11][14][29]

Materials:

  • MLLr leukemia cell lines

  • ENL YEATS domain inhibitor and DMSO

  • PBS

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermocycler

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-ENL antibody

Procedure:

  • Treat MLLr cells with the ENL inhibitor or DMSO for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble ENL protein at each temperature by SDS-PAGE and Western blotting using an anti-ENL antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

This protocol provides a quantitative method to measure compound binding to a target protein in live cells.[12][30][31][32][33]

Materials:

  • HEK293T cells

  • Expression vector for NanoLuc®-ENL fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • ENL YEATS domain inhibitor and DMSO

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well plates

  • Luminometer capable of measuring two wavelengths

Procedure:

  • Transfect HEK293T cells with the NanoLuc®-ENL fusion protein expression vector.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM®.

  • Dispense the cells into the wells of a white assay plate.

  • Add the NanoBRET™ Tracer and serial dilutions of the ENL inhibitor or DMSO to the wells.

  • Incubate the plate at 37°C for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Determine the IC50 value of the inhibitor by plotting the NanoBRET™ ratio against the inhibitor concentration.

Conclusion

The ENL YEATS domain is a validated and promising therapeutic target in MLL-rearranged leukemia. Small molecule inhibitors that disrupt the interaction between the ENL YEATS domain and acetylated histones have demonstrated potent anti-leukemic activity in preclinical models. These inhibitors effectively suppress the expression of key oncogenes, leading to cell growth inhibition and differentiation. The continued development and optimization of ENL YEATS domain inhibitors hold significant potential for improving the treatment outcomes for patients with this aggressive form of leukemia. This technical guide provides a comprehensive resource for researchers and drug developers working in this field, offering a summary of the current knowledge, quantitative data for key compounds, and detailed experimental protocols to facilitate further investigation.

References

Target Validation of ENL as a Therapeutic Target in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a devastating hematologic malignancy with a critical need for novel therapeutic strategies.[1] A compelling molecular target that has emerged is the Eleven-Nineteen-Leukemia (ENL) protein, a key epigenetic reader essential for the maintenance of oncogenic gene expression programs in specific AML subtypes.[1][2] This document provides an in-depth technical guide on the validation of ENL as a therapeutic target in AML, centered around the preclinical evaluation of a hypothetical potent and selective small-molecule inhibitor, IN-3 . The data presented herein is a composite based on publicly available information for well-characterized ENL inhibitors, such as TDI-11055 and SR-0813, to simulate a realistic target validation process.

Biological Rationale: ENL as a Critical Node in AML Pathogenesis

The ENL protein, encoded by the MLLT1 gene, is a member of the YEATS domain family of proteins, which function as "readers" of histone lysine acylation, particularly acetylation.[2][3] In AML, especially in cases involving MLL-rearrangements (MLL-r) or NPM1 mutations (NPM1c), ENL plays a critical role in sustaining leukemogenesis.[1][4]

Mechanism of Action: ENL utilizes its YEATS domain to bind to acetylated histone H3 at the promoters and enhancers of actively transcribed genes.[4][5] This binding serves as a scaffold to recruit the Super Elongation Complex (SEC), which includes the positive transcription elongation factor b (P-TEFb).[2][6] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II (Pol II), promoting transcriptional elongation.[4][7] This cascade results in the heightened expression of key proto-oncogenes essential for leukemic cell survival and proliferation, such as MYC, MYB, and HOXA cluster genes.[7][8]

Genetic depletion of ENL via CRISPR-Cas9 has been shown to suppress leukemia growth, induce myeloid differentiation, and extend survival in preclinical models, providing strong evidence for its role as a critical dependency in AML.[4][9] Therefore, pharmacologic inhibition of the ENL YEATS domain presents a promising therapeutic strategy to disrupt this oncogenic transcriptional program.

ENL_Signaling_Pathway Histone Acetylated Histones (H3K9ac, H3K27ac) YEATS YEATS Domain Histone->YEATS binds to ENL ENL Protein SEC Super Elongation Complex (SEC/P-TEFb) ENL->SEC recruits YEATS->ENL part of IN3 IN-3 Inhibitor IN3->YEATS blocks binding PolII RNA Polymerase II SEC->PolII phosphorylates & activates Oncogenes Oncogene Transcription (MYC, HOXA9, etc.) PolII->Oncogenes initiates/elongates Leukemia Leukemia Maintenance (Proliferation, Survival) Oncogenes->Leukemia drives

Figure 1: ENL Signaling Pathway and Point of Inhibition.

Preclinical Target Validation of IN-3

The validation of ENL as a druggable target was pursued through the characterization of IN-3, a synthetic inhibitor designed to competitively block the acetyl-lysine binding pocket of the ENL YEATS domain.

In Vitro Efficacy of IN-3

The anti-leukemic activity of IN-3 was assessed across a panel of human AML cell lines with known genetic backgrounds. Cell viability was determined after 8 days of continuous exposure to the compound.

Cell LineGenotypeIC50 (µM) for IN-3 (Proxy: TDI-11055)Reference
MV4;11MLL-AF40.10[2]
MOLM-13MLL-AF90.27[10]
OCI-AML3NPM1c, DNMT3A~0.25[3]
HL-60MLL-wt, NPM1-wt>10[3]
K562MLL-wt, NPM1-wt>10[3]
Table 1: In Vitro Cell Viability of IN-3 in AML Cell Lines.

The data demonstrates that IN-3 potently inhibits the proliferation of AML cell lines known to be dependent on ENL (MV4;11, MOLM-13, OCI-AML3).[3][10] In contrast, cell lines that are not dependent on the ENL pathway (HL-60, K562) were insensitive to the inhibitor, confirming the on-target selectivity of the compound.[3]

In Vivo Efficacy of IN-3

The therapeutic potential of IN-3 was evaluated in a patient-derived xenograft (PDX) model of MLL-rearranged AML.

Model SystemTreatment Regimen (Proxy: TDI-11055)Key Efficacy ReadoutResultReference
MLL-r PDX200 mg/kg, oral, dailyMedian Survival53% increase (49 days vs. 32 days for vehicle)[4]
MLL-ENL PDX200 mg/kg, oral, dailyLeukemic BurdenSignificant reduction in peripheral and bone marrow blasts[4]
Table 2: In Vivo Efficacy of IN-3 in an AML PDX Model.

Oral administration of IN-3 was well-tolerated and resulted in a significant survival benefit in a disseminated MLL-r PDX model.[4] The treatment effectively reduced the burden of leukemia in both peripheral blood and bone marrow, validating the therapeutic potential of ENL inhibition in a complex in vivo setting.[2][4]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Validation biochem Biochemical Assay (e.g., TR-FRET) IC50 vs ENL YEATS viability Cell Viability Assay (CellTiter-Glo) IC50 in AML Cell Lines biochem->viability colony Colony Formation Assay (Methylcellulose) viability->colony chip ChIP-seq (ENL Displacement) viability->chip pdx AML PDX Model Establishment colony->pdx Lead Compound (IN-3) rna RNA-seq (Gene Expression Changes) chip->rna efficacy Efficacy Study (Survival, Tumor Burden) pdx->efficacy

References

Discovery and Synthesis of Novel ENL Protein Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein, a critical epigenetic reader implicated in acute myeloid leukemia (AML). This document details the core methodologies, presents key quantitative data for prominent inhibitor classes, and visualizes the underlying biological and experimental frameworks.

Introduction to ENL as a Therapeutic Target

The Eleven-Nineteen Leukemia (ENL) protein is a crucial component of the super elongation complex (SEC) and functions as a histone acetylation reader through its YEATS domain.[1][2] By recognizing acetylated histone marks, particularly on H3K9ac and H3K27ac, ENL plays a pivotal role in recruiting transcriptional machinery to the promoters of actively transcribed genes.[3][4] In the context of acute myeloid leukemia (AML), especially in cases with MLL rearrangements, ENL is essential for maintaining the oncogenic gene expression programs that drive the disease.[1][4] Its direct involvement in sustaining leukemic cell growth has positioned the ENL YEATS domain as a promising therapeutic target for the development of novel cancer therapies.[2][5]

The ENL Signaling Pathway in Acute Myeloid Leukemia

In AML, ENL is a key regulator of a transcriptional program that supports leukemogenesis. The YEATS domain of ENL recognizes acetylated lysine residues on histone tails, an interaction that anchors the super elongation complex (SEC) to chromatin. The SEC, a complex containing RNA Polymerase II (Pol II) and other elongation factors, is then able to efficiently transcribe key oncogenes such as MYC and HOXA9.[3] In MLL-rearranged leukemias, the MLL fusion protein often recruits ENL and its associated complexes to target genes, leading to their aberrant expression and driving the leukemic state.[1] Inhibition of the ENL YEATS domain disrupts this critical interaction, leading to the suppression of the oncogenic transcriptional program and subsequent anti-leukemic effects.[3][4]

ENL Signaling Pathway in AML ENL Signaling Pathway in Acute Myeloid Leukemia cluster_nucleus Nucleus Histone Acetylated Histones (H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Histone->ENL Recognition by YEATS domain SEC Super Elongation Complex (SEC) (containing Pol II) ENL->SEC Recruitment DOT1L DOT1L ENL->DOT1L Recruitment Oncogenes Oncogenes (e.g., MYC, HOXA9) SEC->Oncogenes Transcriptional Elongation mRNA Oncogenic mRNA Oncogenes->mRNA Transcription Leukemogenesis Leukemogenesis mRNA->Leukemogenesis Translation & Downstream Effects ENL_Inhibitor ENL Inhibitor ENL_Inhibitor->ENL Inhibition

A diagram illustrating the central role of ENL in promoting oncogenic gene expression in AML.

Discovery of Novel ENL Inhibitors: A Workflow

The discovery of novel ENL inhibitors typically follows a structured workflow that begins with high-throughput screening (HTS) to identify initial hits. These hits then undergo a rigorous process of validation and optimization to improve their potency, selectivity, and drug-like properties.

ENL Inhibitor Discovery Workflow Generalized Workflow for ENL Inhibitor Discovery HTS High-Throughput Screening (HTS) (e.g., AlphaScreen, TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-response, counter-screens) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Hit_Val->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt In_Vitro In Vitro Characterization (Biochemical & Cellular Assays) Lead_Opt->In_Vitro In_Vitro->SAR Feedback In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

A schematic of the typical drug discovery pipeline for developing novel ENL inhibitors.

Key Classes of ENL Inhibitors and Quantitative Data

Several distinct chemical scaffolds have been identified as potent inhibitors of the ENL YEATS domain. The following tables summarize the in vitro and cellular potency of representative compounds from these classes.

Table 1: Benzothiophene-Carboxamide ENL Inhibitors

CompoundTarget InteractionIC50 (µM)Reference
Compound 24AF9-DOT1L1.6[3]
Compound 25AF9-DOT1L5.3[3]

Table 2: Benzimidazole-Amide and Pyrrolopyridine ENL Inhibitors

CompoundAssayIC50 (µM)Kd (nM)Reference
SGC-iMLLTAlphaScreen0.26129[6]
TDI-11055TR-FRET--[6]

Table 3: Amido-Imidazopyridine ENL Inhibitors

CompoundENL-H3K27cr HTRF IC50 (µM)ENL(YEATS)-HiBiT CETSA EC50 (µM)Kd (nM)Reference
17.09.0-[7]
30.0873.0-[7]
70.2321.5-[7]
SR-0813 (10)0.0250.20530[7]

Table 4: Other Selective ENL Inhibitors

CompoundAssayIC50 (nM)Cellular Activity (MOLM-13 CC50, µM)Reference
11ENL-acetyl-H3 Interaction<100-[8]
24ENL-acetyl-H3 Interaction<100-[8]
7ENL-acetyl-H3 Interaction-Potent[8]
Inhibitor 13NanoBRET4290-[9]
SR-C-107 (R)NanoBRET5901.25[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in ENL inhibitor discovery. Below are protocols for key experiments cited in the development of these compounds.

AlphaScreen Assay for ENL-Histone Interaction

This assay is a bead-based, no-wash immunoassay used to measure the interaction between the ENL YEATS domain and acetylated histone peptides.

Materials:

  • His-tagged ENL YEATS domain

  • Biotinylated histone H3 peptide (e.g., H3K9ac)

  • AlphaLISA Ni-chelate acceptor beads

  • AlphaLISA streptavidin donor beads

  • AlphaLISA assay buffer

  • 384-well microplates

Procedure:

  • Prepare a solution of His-tagged ENL YEATS domain and biotinylated H3 peptide in AlphaLISA assay buffer.

  • Add the test compounds at various concentrations.

  • Incubate at room temperature for 30 minutes.

  • Add a mixture of Ni-chelate acceptor beads and streptavidin donor beads.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the ENL-histone interaction.[10][11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used to quantify the binding of ENL to histone peptides.

Materials:

  • His-tagged ENL YEATS domain

  • Biotinylated histone H3 peptide (e.g., H3K27cr)

  • Europium-labeled anti-His antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (acceptor)

  • TR-FRET assay buffer

  • Microplates

Procedure:

  • Add His-tagged ENL, biotinylated histone peptide, and test compounds to the wells of a microplate.

  • Add the Europium-labeled anti-His antibody and streptavidin-APC.

  • Incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Read the plate using a TR-FRET plate reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC). The ratio of acceptor to donor emission is calculated, with a decrease indicating inhibition.[12][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.

Materials:

  • AML cell line (e.g., MOLM-13, MV4-11)

  • Test inhibitor

  • Lysis buffer

  • Antibodies for western blotting (anti-ENL)

  • SDS-PAGE and western blotting equipment

Procedure:

  • Treat cells with the test inhibitor or vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble ENL protein at each temperature by western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14][15]

NanoBRET Target Engagement Assay

The NanoBRET assay is a live-cell method to quantify compound binding to a target protein, providing insights into cellular permeability and target engagement.

Materials:

  • HEK293T cells

  • Vector encoding ENL-NanoLuc fusion protein

  • Cell-permeable fluorescent tracer for ENL

  • NanoBRET Nano-Glo Substrate

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Transfect HEK293T cells with the ENL-NanoLuc fusion vector.

  • Plate the transfected cells in a 96-well plate.

  • Add the test compound at various concentrations, followed by the fluorescent tracer.

  • Incubate for 2 hours at 37°C.

  • Add the NanoBRET Nano-Glo Substrate.

  • Measure both the donor (NanoLuc) and acceptor (tracer) emission signals. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.[16][17][18]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide occupancy of a protein of interest, such as ENL.

Materials:

  • AML cells

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Anti-ENL antibody

  • Protein A/G magnetic beads

  • Buffers for washing, elution, and reverse cross-linking

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-link proteins to DNA in living cells using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitate the ENL-chromatin complexes using an anti-ENL antibody coupled to magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the ENL-chromatin complexes and reverse the cross-linking.

  • Purify the DNA and prepare a library for next-generation sequencing.

  • Sequence the DNA fragments and map the reads to the reference genome to identify ENL binding sites.[3][19]

Conclusion

The discovery of potent and selective ENL inhibitors represents a significant advancement in the pursuit of targeted therapies for acute myeloid leukemia. The diverse chemical scaffolds identified to date provide a strong foundation for further medicinal chemistry efforts aimed at developing clinical candidates. The experimental protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers in this dynamic and promising field of drug discovery. Continued innovation in assay development and a deeper understanding of ENL biology will undoubtedly accelerate the translation of these findings into effective treatments for patients.

References

Structural Biology of the ENL YEATS Domain in Complex with Small Molecule Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of the Eleven-Nineteen Leukemia (ENL) YEATS domain, a critical reader of histone acetylation marks, and its interaction with small molecule inhibitors. The ENL protein is a key component of the super elongation complex (SEC) and is implicated in the transcriptional regulation of oncogenes, making it a prime target for therapeutic intervention in diseases such as acute myeloid leukemia (AML).[1][2][3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Core Concepts: The ENL YEATS Domain and Its Function

The ENL protein, encoded by the MLLT1 gene, is a chromatin reader that recognizes acetylated histone lysine residues through its well-conserved YEATS domain.[1][4] This interaction is crucial for the recruitment of the super elongation complex (SEC) to actively transcribed genes, which in turn promotes transcriptional elongation by RNA Polymerase II.[1][2][5] In the context of MLL-rearranged leukemias, the fusion of MLL with ENL leads to the aberrant recruitment of the transcriptional machinery to target genes, driving oncogenesis.[2][6] Consequently, inhibiting the reader function of the ENL YEATS domain presents a promising therapeutic strategy.[3][7][8]

Quantitative Data: Inhibitor Binding and Histone Affinity

The development of potent and selective inhibitors for the ENL YEATS domain has been a focus of recent research. Below is a summary of binding affinities for a representative inhibitor, SR-0813, and the natural histone ligand.

LigandTargetAssayAffinity (Kd)IC50Reference
H3(4-10)K9ac PeptideENL YEATS DomainIsothermal Titration Calorimetry (ITC)30.1 µM-[5][9]
SR-0813ENL YEATS DomainSurface Plasmon Resonance (SPR)30 nM-[10]
SR-0813ENL YEATS DomainHomogeneous Time-Resolved Fret (HTRF)-25 nM[10]
TDI-11055ENL YEATS DomainIsothermal Titration Calorimetry (ITC)119 nM-[11]

Experimental Protocols

Detailed methodologies are crucial for the successful study of protein-ligand interactions. The following sections outline the key experimental protocols used to characterize the binding of inhibitors to the ENL YEATS domain.

Protein Expression and Purification

Recombinant ENL YEATS domain for structural and biophysical studies is typically expressed in E. coli.

  • Cloning: The cDNA encoding the human ENL YEATS domain (e.g., residues 59-181) is cloned into an expression vector, often with an N-terminal affinity tag such as Hexa-Histidine (6xHis) or Glutathione S-transferase (GST) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance protein solubility and proper folding, expression is often carried out at a lower temperature (e.g., 16-20°C) overnight.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by sonication or high-pressure homogenization.

  • Purification:

    • Affinity Chromatography: The clarified lysate is loaded onto a column containing a resin specific for the affinity tag (e.g., Ni-NTA for 6xHis-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted using a competitor (e.g., imidazole for His-tagged proteins).

    • Tag Removal: If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV or PreScission protease).

    • Ion-Exchange Chromatography: Further purification is often achieved by ion-exchange chromatography to separate the target protein from the cleaved tag and any remaining impurities.

    • Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (gel filtration) to obtain a homogenous protein sample in the desired buffer for downstream applications.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12]

  • Sample Preparation: The purified ENL YEATS domain is dialyzed extensively against the desired assay buffer. The inhibitor is dissolved in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe. The experiment consists of a series of small injections of the inhibitor into the protein solution.

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor binding events in real-time, providing kinetic information (association and dissociation rates) in addition to binding affinity.[13]

  • Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins) is prepared. Biotinylated ENL YEATS domain is immobilized on the chip surface.

  • Binding Analysis: A series of inhibitor concentrations are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored over time.

  • Data Analysis: The resulting sensorgrams (response units versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of proteins and protein-ligand complexes, offering detailed insights into the molecular interactions.

  • Crystallization: The purified ENL YEATS domain is mixed with the inhibitor in excess. This complex is then subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). A wide range of crystallization conditions (precipitants, buffers, and additives) are screened to identify conditions that yield well-diffracting crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of the ENL YEATS domain as a search model. The initial model is then refined against the experimental data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality.

Visualizations

The following diagrams illustrate key pathways and workflows related to the structural biology of the ENL YEATS domain.

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_cytoplasm Nucleoplasm Histone Histone H3 Ac_Histone Acetylated Histone H3 (e.g., H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL Protein Ac_Histone->ENL YEATS domain binding SEC Super Elongation Complex (SEC) ENL->SEC Recruitment RNAPII RNA Polymerase II SEC->RNAPII Phosphorylation of C-terminal domain Gene_Transcription Oncogene Transcription RNAPII->Gene_Transcription Promotes IN3 IN-3 (Inhibitor) IN3->ENL Inhibition

Caption: ENL signaling pathway and the mechanism of inhibition.

Experimental_Workflow cluster_protein_production Protein Production cluster_biophysical_characterization Biophysical Characterization cluster_structural_biology Structural Biology Cloning Cloning Expression Expression Cloning->Expression Purification Purification Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR Crystallography X-ray Crystallography Purification->Crystallography Binding_Data Binding Affinity (Kd, IC50) ITC->Binding_Data SPR->Binding_Data Structure 3D Structure Crystallography->Structure Binding_Mode Inhibitor Binding Mode Structure->Binding_Mode

Caption: Experimental workflow for ENL YEATS domain structural and biophysical studies.

Inhibitor_Binding_Logic ENL_YEATS ENL YEATS Domain Binding_Pocket Acetyl-lysine Binding Pocket ENL_YEATS->Binding_Pocket Acetylated_Histone Acetylated Histone Acetylated_Histone->Binding_Pocket Binds to IN3_Inhibitor IN-3 (Inhibitor) IN3_Inhibitor->Binding_Pocket Competitively Binds to Transcriptional_Activation Transcriptional Activation Binding_Pocket->Transcriptional_Activation Leads to No_Activation No Transcriptional Activation Binding_Pocket->No_Activation When IN-3 is bound

Caption: Logical relationship of competitive inhibition at the ENL YEATS domain.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacodynamics of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-3

Abstract

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML), particularly subtypes with mixed-lineage leukemia (MLL) rearrangements.[1][2] ENL utilizes its YEATS domain to recognize acetylated histone tails, a key step in recruiting transcriptional machinery to oncogenic loci and driving malignant gene expression programs.[3][4] Consequently, the pharmacological inhibition of the ENL YEATS domain has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of the pharmacodynamics of ENL Protein IN-3, a potent and selective small-molecule inhibitor of the ENL YEATS domain. We detail its mechanism of action, present key quantitative data, outline essential experimental protocols for characterization, and visualize the core biological pathways and workflows.

The Role of ENL in Leukemogenesis

ENL is a scaffold protein and a core component of the Super Elongation Complex (SEC), which plays a pivotal role in regulating transcriptional elongation.[1] The N-terminal YEATS domain of ENL functions as a "reader" of epigenetic marks, specifically binding to acetylated lysine residues on histone H3, such as H3K9ac and H3K27ac.[3] This binding event anchors ENL and its associated protein complexes to the chromatin at active gene promoters and enhancers.

Once localized, ENL recruits other critical factors, including the histone methyltransferase DOT1L and the Positive Transcription Elongation Factor b (P-TEFb), which contains CDK9.[5][6][7] This assembly phosphorylates RNA Polymerase II (Pol II), facilitating its release from a paused state and promoting productive transcriptional elongation of downstream target genes.[4][8] In the context of AML, this mechanism is hijacked to drive the overexpression of key leukemogenic genes, including MYC, HOXA9, and MEIS1, thereby maintaining the malignant state.[2][4]

cluster_0 Cell Nucleus Histone Acetylated Histone H3 (H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Histone->ENL Binds to SEC Super Elongation Complex (SEC) / p-TEFb ENL->SEC Recruits DOT1L DOT1L ENL->DOT1L Recruits PolII RNA Polymerase II SEC->PolII Phosphorylates & Activates DNA Oncogenes (MYC, HOXA9) mRNA mRNA Transcript DNA->mRNA Transcription Elongation

Caption: Mechanism of ENL-mediated oncogenic transcription.

Pharmacodynamics of ENL Protein IN-3

Mechanism of Inhibition

ENL Protein IN-3 is a small-molecule inhibitor designed to competitively occupy the acetyl-lysine binding pocket within the ENL YEATS domain.[9] By binding with high affinity to this site, IN-3 physically prevents the recognition of and binding to acetylated histones. This action displaces ENL from chromatin, leading to the disassembly of the transcription elongation machinery at key oncogenic loci.[3][10] The ultimate pharmacodynamic effect is the potent and selective downregulation of ENL target genes like MYC, resulting in the suppression of leukemia cell proliferation and the induction of apoptosis.[9]

cluster_0 Inhibition Pathway IN3 ENL IN-3 ENL ENL Protein (YEATS Domain) IN3->ENL Competitively Binds Histone Acetylated Histone H3 ENL->Histone Binding Blocked Displacement ENL Displaced from Chromatin ENL->Displacement Transcription Transcription of Oncogenes Blocked Displacement->Transcription Effect Anti-Leukemic Effect (Growth Inhibition, Apoptosis) Transcription->Effect

Caption: Pharmacological inhibition of ENL by IN-3.
Quantitative Pharmacodynamic Data

The potency of ENL inhibitors is assessed through a combination of in vitro biochemical assays and cell-based functional assays. ENL Protein IN-3 demonstrates high potency in inhibiting the ENL YEATS domain. The table below summarizes its activity alongside other well-characterized ENL inhibitors for comparative purposes.

CompoundAssay TypeTargetPotency (IC50)Binding Affinity (Kd)Cellular Activity (Cell Line)Reference
ENL IN-3 BiochemicalENL YEATS15.4 nM -Downregulates MYC[9]
Compound 11AlphaScreenENL YEATS51 nM< 100 nM-[11][12]
Compound 24AlphaScreenENL YEATS< 100 nM< 100 nM-[11][12]
SR-0813HTRFENL YEATS25 nM30 nMGrowth inhibition (MV4;11)[13][14]
TDI-11055BiochemicalENL YEATS--Growth inhibition (MV4;11, OCI-AML3)[10]
SGC-iMLLTHTRFENL/AF9 YEATS--Positive Control[15]

Key Experimental Protocols

Characterizing the pharmacodynamics of an ENL inhibitor like IN-3 requires a suite of specialized assays to confirm target binding, cellular engagement, and functional anti-leukemic activity.

In Vitro Binding Assay: Homogeneous Time-Resolved FRET (HTRF)

This assay quantitatively measures the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide. It is a primary method for determining in vitro potency (IC50).

  • Principle: A recombinant GST-tagged ENL YEATS domain is incubated with a biotinylated histone H3 peptide acetylated at a key lysine residue (e.g., H3K27ac). An anti-GST antibody conjugated to a Europium cryptate donor and streptavidin conjugated to an XL665 acceptor are added. When the ENL-histone interaction occurs, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a dose-dependent decrease in the signal.[13][15]

  • Methodology:

    • Dispense inhibitor compounds across a concentration gradient into a 384-well assay plate.

    • Add a solution containing the recombinant ENL YEATS domain and the biotinylated histone peptide.

    • Incubate to allow binding to reach equilibrium.

    • Add the HTRF detection antibody mix (anti-GST-Eu and Streptavidin-XL665).

    • Incubate in the dark.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50 value.

start Start: Dispense Inhibitor step1 Add ENL YEATS & Biotin-Histone Peptide start->step1 step2 Incubate (Binding Equilibrium) step1->step2 step3 Add HTRF Detection Reagents step2->step3 step4 Incubate (Dark) step3->step4 step5 Read Plate (FRET Signal) step4->step5 end End: Calculate IC50 step5->end

Caption: Workflow for an HTRF-based ENL binding assay.
Cellular Target Engagement Assay: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target inside living cells.[14][15]

  • Principle: Ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining is quantified, usually by Western blot or a luminescence-based system. An effective inhibitor will increase the amount of soluble ENL at higher temperatures compared to vehicle-treated controls.[16][17]

  • Methodology:

    • Culture leukemia cells (e.g., MOLM-13) and treat with ENL IN-3 or vehicle for a defined period.

    • Harvest and resuspend the cells.

    • Heat the cell suspensions across a temperature gradient (e.g., 37°C to 65°C).

    • Lyse the cells via freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction for ENL protein levels using Western blotting or an equivalent detection method.

    • Plot the percentage of soluble ENL against temperature to generate a melting curve. A rightward shift in the curve for inhibitor-treated cells indicates target engagement.

start Start: Treat Cells with Inhibitor step1 Heat Cells (Temperature Gradient) start->step1 step2 Lyse Cells & Separate Soluble Fraction step1->step2 step3 Quantify Soluble ENL (e.g., Western Blot) step2->step3 end End: Generate Thermal Shift Curve step3->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Cellular Proliferation and Gene Expression Analysis

To link target engagement to a functional outcome, the effect of the inhibitor on cell viability and target gene expression is measured.

  • Cell Proliferation Assay:

    • Seed ENL-dependent AML cell lines (e.g., MV4;11, MOLM-13) in 96-well plates.[11]

    • Treat with a serial dilution of ENL IN-3 for 3-6 days.

    • Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

    • Calculate the concentration that causes 50% growth inhibition (GI50).

  • Gene Expression Analysis (RT-qPCR or RNA-seq):

    • Treat AML cells with ENL IN-3 or vehicle for a specified time (e.g., 24 hours).[10]

    • Isolate total RNA from the cells.

    • For RT-qPCR, perform reverse transcription followed by quantitative PCR using primers specific for known ENL target genes (MYC, HOXA9).

    • For RNA-seq, prepare sequencing libraries and perform next-generation sequencing to obtain a global view of transcriptomic changes.[4]

    • Analyze the data to confirm downregulation of target oncogenes.

Conclusion and Therapeutic Implications

ENL Protein IN-3 is a high-potency inhibitor of the ENL YEATS domain, demonstrating a clear mechanism of action by displacing ENL from chromatin and suppressing oncogenic transcription. Its pharmacodynamic profile, characterized by a low nanomolar IC50 and on-target activity in cells, establishes it as a valuable chemical probe and a promising lead for therapeutic development.[9]

The targeted inhibition of epigenetic readers like ENL represents a compelling strategy for treating cancers dependent on aberrant transcriptional programs, such as AML.[3] Studies have shown that disrupting ENL function can sensitize leukemia cells to other treatments, including BET inhibitors, suggesting potential for powerful combination therapies.[3][11] The continued investigation and optimization of inhibitors like ENL IN-3 are critical for advancing this novel class of epigenetic therapies toward clinical application.

References

In-Vitro Characterization of ENL IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic regulator frequently implicated in the pathogenesis of various cancers, most notably Acute Myeloid Leukemia (AML).[1][2] ENL is a member of a protein family characterized by a YEATS domain, which functions as a molecular "reader" of acylated lysine residues on histone tails, particularly acetylated and crotonylated lysines.[3][4] By binding to these histone marks, typically found at the promoters of actively transcribed genes, ENL recruits essential transcriptional machinery, such as the Super Elongation Complex (SEC).[5] This action drives the expression of potent oncogenes, including MYC and HOX gene clusters, which are crucial for leukemia maintenance.[1][5]

The dependency of AML cells on this pathway makes the ENL YEATS domain a compelling therapeutic target.[1][4] Disrupting the interaction between ENL and acetylated chromatin presents a promising strategy to suppress oncogenic gene expression.[1] ENL IN-3 is a potent, selective, and orally active small-molecule inhibitor designed to specifically target the ENL YEATS domain, offering a valuable tool for both basic research and therapeutic development. This guide provides an in-depth overview of the in-vitro characterization of ENL IN-3, including its mechanism of action, quantitative activity, and detailed experimental protocols.

Mechanism of Action

ENL's primary role in oncogenesis is to link histone acetylation marks to the transcriptional apparatus. The YEATS domain of ENL recognizes acetylated lysines on histone H3, tethering ENL and its associated protein complexes to chromatin. This recruitment enhances the processivity of RNA Polymerase II, leading to robust transcription of target oncogenes.

ENL IN-3 functions as a competitive inhibitor. It occupies the same binding pocket within the YEATS domain that normally recognizes the acetylated lysine side chain. By physically blocking this interaction, ENL IN-3 effectively displaces ENL from chromatin, leading to the downregulation of its target genes and subsequent anti-proliferative effects in ENL-dependent cancer cells.[6]

ENL_Pathway cluster_chromatin Chromatin cluster_enl ENL Protein cluster_transcription Transcription Histone Histone H3 (Acylated Lysine) ENL_YEATS ENL YEATS Domain Histone->ENL_YEATS Binds SEC Transcriptional Machinery (e.g., SEC, Pol II) ENL_YEATS->SEC Recruits Oncogene Oncogenic Transcription (e.g., MYC) SEC->Oncogene Activates Inhibitor ENL IN-3 Inhibitor->ENL_YEATS Inhibits TRFRET_Workflow cluster_assay TR-FRET Principle Peptide Biotinylated Histone Peptide (Acylated) ENL 6xHIS-ENL YEATS Domain Peptide->ENL Binds Eu Streptavidin-Europium (Eu) (Donor) Peptide->Eu ULight Anti-6xHIS-ULight (Acceptor) ENL->ULight FRET Binding -> Proximity -> FRET Signal Inhibitor ENL IN-3 Inhibitor->ENL Inhibits NoFRET Disruption -> No FRET CETSA_Workflow Start Culture AML Cells (e.g., MOLM-13) Treat Treat cells with ENL IN-3 or Vehicle (DMSO) for 1-3h Start->Treat Aliquot Aliquot cell suspensions into PCR tubes Treat->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40-65°C) for 3 min in a thermocycler Aliquot->Heat Cool Cool to 25°C for 3 min Heat->Cool Lyse Lyse cells (e.g., freeze-thaw cycles) Cool->Lyse Separate Separate soluble fraction from precipitated proteins via centrifugation Lyse->Separate Analyze Analyze soluble ENL levels by Western Blot or AlphaScreen Separate->Analyze Result Result: Increased thermal stability (more soluble ENL at higher temps) in ENL IN-3 treated samples Analyze->Result

References

The Role of ENL Inhibition in MYC-Driven Malignancies: A Technical Overview of ENL IN-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, a member of the YEATS domain family, has emerged as a critical epigenetic reader and transcriptional co-activator in various cancers, most notably in acute myeloid leukemia (AML). As a key component of the Super Elongation Complex (SEC), ENL plays a pivotal role in driving the expression of potent oncogenes, including MYC. ENL recognizes acetylated histone marks on chromatin, tethering the SEC to gene promoters and enhancers, thereby facilitating transcriptional elongation by RNA Polymerase II. The dysregulation of this process is a hallmark of aggressive leukemias. This document provides a technical guide on the mechanism of ENL, its role in MYC regulation, and the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor, Eleven-Nineteen-Leukemia Protein IN-3 (ENL IN-3). We present quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: ENL as a Chromatin Reader and Transcriptional Regulator

The ENL protein (also known as MLLT1) is characterized by a highly conserved YEATS domain, which functions as a "reader" of histone post-translational modifications. Specifically, the YEATS domain recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H3.[1] This interaction is crucial for localizing ENL and its associated protein complexes to active regions of chromatin.

ENL is a core subunit of the Super Elongation Complex (SEC), a multi-protein assembly that includes the positive transcription elongation factor b (P-TEFb).[2][3] By recruiting the SEC to gene regulatory elements, ENL facilitates the phosphorylation of the RNA Polymerase II C-terminal domain, a key step that releases the polymerase from promoter-proximal pausing and stimulates productive transcript elongation.[4][5] This mechanism is essential for the high-level expression of critical genes involved in cell proliferation and differentiation. In malignancies such as MLL-rearranged leukemia, the ENL-driven transcriptional machinery is hijacked to maintain a leukemogenic state, often by sustaining the expression of oncogenes like MYC and HOXA9.[6][7][8]

The ENL-MYC Axis: A Key Oncogenic Driver

The MYC proto-oncogene is a master transcriptional regulator that governs cell growth, proliferation, and metabolism. Its overexpression is a driving factor in a multitude of human cancers. The SEC, through its ENL subunit, has been identified as a direct and critical regulator of MYC transcription.[4][9] ENL binds to acetylated histones at the MYC gene's super-enhancers and promoter, ensuring robust and sustained transcriptional output.[10][11] Consequently, the disruption of ENL function presents a compelling therapeutic strategy to suppress MYC expression and inhibit the growth of MYC-dependent cancers.

Therapeutic Targeting of the ENL YEATS Domain

The dependency of leukemia cells on ENL for survival and proliferation has established its YEATS domain as a promising target for therapeutic intervention.[6][7] Small molecule inhibitors designed to occupy the acetyl-lysine binding pocket of the YEATS domain can competitively block the interaction between ENL and acetylated histones. This action displaces ENL and the entire SEC from chromatin, leading to a rapid and selective suppression of target gene transcription, including MYC.[7][12][13]

Profile of ENL Inhibitor: IN-3

This compound (ENL IN-3) is a potent, orally active small molecule inhibitor of the ENL YEATS domain.[14] It has been shown to effectively down-regulate MYC expression and inhibit the proliferation of leukemia cell lines.[14]

Quantitative Data and In Vitro Activity

The efficacy of ENL inhibitors is determined through a series of biochemical and cell-based assays. The following tables summarize key quantitative data for ENL IN-3 and a well-characterized reference compound, SR-0813.

Table 1: Biochemical Potency of ENL Inhibitors

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
ENL IN-3 ENL YEATS DomainBiochemical15.4-[14]
SR-0813 ENL YEATS DomainHTRF2530[6][7][15]
SR-0813 AF9 YEATS DomainHTRF311-[15]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. HTRF: Homogeneous Time-Resolved Fluorescence.

Table 2: Cellular Activity of ENL Inhibitors in Leukemia Cell Lines

CompoundCell LineAssay TypeIC50 (µM)EC50 (nM)Reference
ENL IN-3 MV4-11 (MLL-AF4)Proliferation4.8-[14]
ENL IN-3 MOLM-13 (MLL-AF9)Proliferation8.3-[14]
SR-0813 MV4-11 (MLL-AF4)Proliferation--[6]
SR-0813 MOLM-13 (MLL-AF9)Proliferation--[6]
SR-0813 ENL YEATS DomainCETSA-205[15]
SR-0813 AF9 YEATS DomainCETSA-76[15]

EC50: Half-maximal effective concentration. CETSA: Cellular Thermal Shift Assay.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the mechanism of ENL-mediated transcription and its inhibition.

ENL_MYC_Regulation cluster_0 Active Chromatin cluster_1 Super Elongation Complex (SEC) cluster_2 Transcription Machinery H3K9ac H3K9ac H3K27ac H3K27ac ENL ENL H3K27ac->ENL Binds via YEATS Domain PTEFb P-TEFb PolII RNA Pol II ENL->PolII Recruits & Activates AFF4 AFF4 ELL ELL MYC_Gene MYC Gene PolII->MYC_Gene Transcribes MYC mRNA MYC mRNA MYC_Gene->MYC mRNA

Caption: ENL-mediated transcriptional activation of the MYC gene.

ENL_Inhibitor_MoA cluster_0 Active Chromatin cluster_1 Super Elongation Complex (SEC) H3K9ac H3K9ac H3K27ac H3K27ac ENL ENL ENL->H3K27ac Binding Blocked PTEFb P-TEFb SEC_dissociation SEC Dissociates from Chromatin AFF4 AFF4 ELL ELL IN3 ENL IN-3 IN3->ENL Binds to YEATS Pocket Transcription_Repressed MYC Transcription Repressed SEC_dissociation->Transcription_Repressed

Caption: Mechanism of action of ENL inhibitor IN-3.

Key Experimental Protocols

Detailed methodologies are essential for the validation and characterization of ENL inhibitors. The following protocols are adapted from standard procedures and published studies on ENL and MYC.[7][16][17][18][19]

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is designed to quantify the occupancy of ENL at the MYC gene promoter in response to inhibitor treatment.

ChIP_qPCR_Workflow start 1. Cell Culture & Treatment (e.g., MV4-11 cells + ENL IN-3) crosslink 2. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis 3. Cell Lysis & Chromatin Shearing (Sonication to ~200-500 bp fragments) crosslink->lysis immunoprecipitation 4. Immunoprecipitation (Add anti-ENL antibody & Protein A/G beads) lysis->immunoprecipitation washes 5. Wash Beads (Remove non-specific binding) immunoprecipitation->washes elution 6. Elute Chromatin & Reverse Cross-links (Heat + Proteinase K) washes->elution purification 7. Purify DNA elution->purification qpcr 8. Quantitative PCR (qPCR) (Use primers for MYC promoter & negative control region) purification->qpcr analysis 9. Data Analysis (% Input Method) qpcr->analysis

Caption: Experimental workflow for ChIP-qPCR.

Detailed Protocol:

  • Cell Culture and Treatment: Culture MV4-11 or MOLM-13 cells to a density of 1x10^6 cells/mL. Treat cells with ENL IN-3 (e.g., 5 µM) or DMSO vehicle control for a specified time (e.g., 4-6 hours). Use approximately 1x10^7 cells per immunoprecipitation (IP).

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rocking. Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis and Sonication: Pellet cells and wash with ice-cold PBS. Lyse cells using a suitable lysis buffer containing protease inhibitors. Sonicate the chromatin to achieve an average fragment size of 200-500 base pairs.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with an anti-ENL antibody. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of Proteinase K to digest proteins.

  • DNA Purification: Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.

  • qPCR Analysis: Perform qPCR using primers specific for the MYC promoter or super-enhancer region. Include a negative control region (a gene desert) and analyze an "input" sample (chromatin saved before IP) for normalization.

  • Data Analysis: Calculate the enrichment of ENL at the target locus as a percentage of the input DNA. Compare the enrichment between inhibitor-treated and vehicle-treated samples.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to measure the relative mRNA expression level of MYC following treatment with an ENL inhibitor.

RT_qPCR_Workflow start 1. Cell Culture & Treatment (e.g., MOLM-13 cells + ENL IN-3) rna_extraction 2. Total RNA Extraction start->rna_extraction cdna_synthesis 3. Reverse Transcription (RT) (Convert mRNA to cDNA) rna_extraction->cdna_synthesis qpcr 4. Quantitative PCR (qPCR) (Amplify MYC and Housekeeping Gene cDNA) cdna_synthesis->qpcr analysis 5. Data Analysis (ΔΔCt Method) qpcr->analysis

Caption: Experimental workflow for RT-qPCR.

Detailed Protocol:

  • Cell Culture and Treatment: Seed leukemia cells (e.g., MOLM-13) and treat with various concentrations of ENL IN-3 or DMSO control for the desired time (e.g., 24, 48, 72 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

  • qPCR: Set up qPCR reactions in triplicate for each sample using a SYBR Green or TaqMan-based master mix. Use validated primers for MYC and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of MYC mRNA using the comparative ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

Cell Viability/Proliferation Assay (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.

Detailed Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the ENL inhibitor (e.g., ENL IN-3) to the wells. Include a vehicle-only control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Reagent Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

  • Incubation: Incubate for 2-4 hours to allow metabolically active cells to convert the tetrazolium salt into a colored formazan product.

  • Measurement: If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the results as a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The ENL protein is a validated and critical dependency in acute myeloid leukemia and other cancers characterized by MYC overexpression. Its function as an epigenetic reader that drives oncogenic transcription makes its YEATS domain an attractive therapeutic target. Small molecule inhibitors such as ENL IN-3 effectively block the ENL-chromatin interaction, leading to the transcriptional repression of key oncogenes like MYC and subsequent inhibition of cancer cell proliferation. The experimental frameworks provided in this guide offer a robust basis for the continued investigation and preclinical development of ENL inhibitors. Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate the promise of ENL inhibition into effective clinical therapies for patients with MYC-driven malignancies.

References

Methodological & Application

Application Notes and Protocols for ENL YEATS Inhibitor TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is an epigenetic reader that has been identified as a critical dependency in certain cancers, particularly Acute Myeloid Leukemia (AML) with MLL rearrangements or NPM1 mutations.[1][2] ENL contains a YEATS domain that recognizes and binds to acetylated and crotonylated lysine residues on histone tails.[3] This interaction is crucial for the recruitment of transcriptional machinery, such as the Super Elongation Complex (SEC), to the promoters of oncogenes, thereby driving their expression and promoting cancer cell proliferation.[1][3]

TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL and AF9 YEATS domains.[3][4] It has been developed to overcome the pharmacokinetic limitations of earlier inhibitors, demonstrating efficacy in both in vitro and in vivo models of AML.[3] By competitively binding to the acyl-lysine binding pocket of the ENL YEATS domain, TDI-11055 displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs and induction of cancer cell differentiation.[4] These characteristics make TDI-11055 a valuable tool for studying the biological function of ENL and a promising therapeutic candidate.

These application notes provide detailed information on the solubility of TDI-11055 and protocols for its preparation for in vivo studies, designed to aid researchers in the preclinical evaluation of this compound.

Data Presentation

Table 1: Solubility of TDI-11055
SolventConcentrationRemarks
DMSO100 mg/mL (257.42 mM)May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[5]
DMSO80 mg/mL (205.94 mM)Sonication is recommended.[6]

Experimental Protocols

Protocol 1: Preparation of TDI-11055 Formulation for Oral Gavage in Mice

This protocol describes the preparation of a TDI-11055 formulation suitable for oral administration in mice, based on the vehicle used in preclinical studies.[4]

Materials:

  • TDI-11055 (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Kleptose® HPB (hydroxypropyl-β-cyclodextrin), sterile

  • Sterile water for injection or equivalent

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Analytical balance

Procedure:

  • Prepare 10% (w/v) Kleptose HPB Solution:

    • Weigh the required amount of Kleptose® HPB powder. For example, to prepare 10 mL of solution, weigh 1 g of Kleptose® HPB.

    • In a sterile container, add the Kleptose® HPB to the appropriate volume of sterile water (e.g., 9 mL to get a final volume of approximately 10 mL after dissolution).

    • Mix vigorously by vortexing until the Kleptose® HPB is completely dissolved. Gentle warming may aid dissolution, but ensure the solution returns to room temperature before use.

    • Adjust the final volume with sterile water if necessary.

  • Prepare TDI-11055 Stock Solution in DMSO:

    • Determine the required concentration of the final dosing solution and the total volume needed. For example, to prepare a 10 mg/mL dosing solution.

    • Calculate the amount of TDI-11055 needed. For 1 mL of a 10 mg/mL final solution, you will need 10 mg of TDI-11055.

    • The final formulation will contain 5% DMSO. Therefore, for every 1 mL of final solution, you will use 50 µL of DMSO.

    • Prepare a concentrated stock of TDI-11055 in DMSO. To minimize the volume of DMSO, create a high-concentration stock. For example, dissolve 200 mg of TDI-11055 in 1 mL of DMSO to get a 200 mg/mL stock.

    • To prepare this stock, weigh the TDI-11055 and add it to a sterile tube. Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. If needed, sonicate for short intervals to aid dissolution.

  • Prepare the Final Dosing Formulation:

    • This protocol is for a final formulation of 5% DMSO and 95% of 10% (w/v) Kleptose HPB solution .

    • In a sterile conical tube, add the required volume of the 10% Kleptose HPB solution. For a final volume of 1 mL, this would be 950 µL.

    • Add the required volume of the TDI-11055 stock solution in DMSO to achieve the desired final concentration. For a 10 mg/mL final solution using a 200 mg/mL stock, you would add 50 µL of the stock.

    • Vortex the final solution immediately and thoroughly to ensure homogeneity. The solution should be clear.

    • Prepare the formulation fresh on the day of dosing.

Example Calculation for a 10 mL Dosing Solution at 20 mg/mL:

  • Total TDI-11055 needed: 10 mL * 20 mg/mL = 200 mg

  • Volume of DMSO (5%): 10 mL * 0.05 = 0.5 mL

  • Volume of 10% Kleptose HPB (95%): 10 mL * 0.95 = 9.5 mL

  • Procedure:

    • Prepare at least 10 mL of 10% (w/v) Kleptose HPB in sterile water.

    • Dissolve 200 mg of TDI-11055 in 0.5 mL of DMSO.

    • Add the 0.5 mL of TDI-11055/DMSO solution to 9.5 mL of the 10% Kleptose HPB solution.

    • Vortex until clear and homogenous.

Signaling Pathway and Experimental Workflow Visualization

ENL_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL Protein (YEATS Domain) Ac_Histone->ENL Binds via YEATS Domain SEC Super Elongation Complex (SEC) (e.g., P-TEFb, AFF4) ENL->SEC Recruits DOT1L DOT1L ENL->DOT1L Recruits Pol_II RNA Polymerase II SEC->Pol_II Phosphorylates & Activates DOT1L->Histone Methylates H3K79 Oncogenes Oncogenes (e.g., MYC, HOXA9) Pol_II->Oncogenes Transcribes Transcription Oncogenic Transcription & Leukemia Maintenance Oncogenes->Transcription TDI_11055 TDI-11055 TDI_11055->ENL Inhibits Binding to Acetylated Histone

Caption: ENL YEATS Domain Signaling Pathway in AML.

In_Vivo_Preparation_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration TDI_powder TDI-11055 Powder DMSO_sol Dissolve in DMSO (e.g., 200 mg/mL stock) TDI_powder->DMSO_sol Mix Mix Components (5% DMSO stock: 95% Kleptose sol.) DMSO_sol->Mix Kleptose_powder Kleptose® HPB Powder Kleptose_sol Prepare 10% (w/v) Solution in Water Kleptose_powder->Kleptose_sol Kleptose_sol->Mix Final_form Final Dosing Solution (Clear & Homogenous) Mix->Final_form Oral_gavage Oral Gavage Final_form->Oral_gavage Animal_model AML Mouse Model Animal_model->Oral_gavage PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Oral_gavage->PK_PD

Caption: Experimental Workflow for In Vivo Formulation Preparation.

References

Application Notes and Protocols for Murine Xenograft Models: Testing ENL IN-3 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eleven-nineteen leukemia (ENL) protein is a critical epigenetic reader and a component of the super elongation complex, playing a pivotal role in chromatin remodeling and the expression of key proto-oncogenes such as MYC and HOX genes.[1][2][3] Its function as a histone acetylation reader, particularly through its YEATS domain, makes it a compelling therapeutic target in various malignancies, especially in acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations.[4][5][6] Inhibition of the ENL YEATS domain disrupts the protein's localization to chromatin, leading to the suppression of oncogenic transcriptional programs and offering a promising therapeutic strategy.[5][7]

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of ENL IN-3, a potent and orally active inhibitor of the ENL YEATS domain, using murine xenograft models of leukemia.

ENL IN-3: A Potent YEATS Domain Inhibitor

ENL IN-3 is a small molecule inhibitor that specifically targets the YEATS domain of the ENL protein. It has demonstrated significant in vitro activity, inhibiting the ENL YEATS domain with a half-maximal inhibitory concentration (IC50) of 15.4 nM.[1] In cellular assays, ENL IN-3 effectively inhibits the growth of leukemia cell lines, such as MV4-11 and MOLM-13, and down-regulates the expression of the key oncogene MYC.[1] Preclinical in vivo studies have shown that ENL IN-3 is orally active and exhibits efficacy in mouse models.[1]

Quantitative Data Summary for ENL IN-3
ParameterValueCell LinesReference
In Vitro IC50 (ENL YEATS Domain) 15.4 nMN/A[1]
In Vitro IC50 (Cell Growth) 4.8 µMMV4-11[1]
8.3 µMMOLM-13[1]
In Vivo Administration (Oral) 30 mg/kgMale BALB/c mice[1]
In Vivo Administration (Intravenous) 5 mg/kgMale BALB/c mice[1]

Signaling Pathway of ENL in Leukemia

ENL functions as a critical reader of histone acetylation, linking this epigenetic mark to active gene transcription. The YEATS domain of ENL specifically recognizes acetylated lysine residues on histone tails, which facilitates the recruitment of the super elongation complex (SEC) to the chromatin. The SEC, in turn, promotes the processivity of RNA Polymerase II (Pol II), leading to the transcriptional elongation of target genes, including those essential for leukemogenesis. Inhibition of the ENL YEATS domain by compounds like ENL IN-3 disrupts this cascade, leading to the suppression of oncogenic gene expression.

ENL_Signaling_Pathway ENL Signaling Pathway in Leukemia cluster_nucleus Nucleus Histone Acetylated Histones ENL ENL (YEATS Domain) Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation DNA DNA Oncogenes Oncogene Transcription (e.g., MYC, HOX) DNA->Oncogenes Transcription Elongation Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis ENL_IN3 ENL IN-3 ENL_IN3->ENL Inhibition

A diagram of the ENL signaling pathway in leukemia.

Experimental Protocols

Cell Line Selection and Culture
  • Cell Lines: Utilize human acute myeloid leukemia (AML) cell lines known to be dependent on ENL, such as MV4-11 (MLL-rearranged) and MOLM-13 (MLL-rearranged). These cell lines have been shown to be sensitive to ENL inhibition.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Regularly assess cell viability using methods such as Trypan Blue exclusion or an automated cell counter to ensure the use of healthy, logarithmically growing cells for xenograft implantation.

Murine Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice (4-6 weeks old), to prevent graft rejection.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Measure tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

ENL IN-3 Efficacy Study
  • Treatment Groups: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the vehicle solution used to dissolve ENL IN-3.

    • ENL IN-3 Treatment Group: Administer ENL IN-3 at a predetermined dose (e.g., 30 mg/kg, orally).

  • Drug Administration: Prepare ENL IN-3 in a suitable vehicle for oral gavage or intravenous injection based on the experimental design. Administer the treatment daily or as determined by pharmacokinetic studies.

  • Efficacy Endpoints:

    • Tumor Volume: Continue to measure tumor volume throughout the study.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: Record the survival of the mice in each group.

    • Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, and Western blotting for target engagement).

Experimental Workflow Diagram

Xenograft_Workflow Murine Xenograft Efficacy Study Workflow cluster_prep Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment & Efficacy cluster_analysis Analysis Cell_Culture 1. AML Cell Culture (MV4-11, MOLM-13) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administration of ENL IN-3 or Vehicle Randomization->Treatment Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 9. Data Analysis & Interpretation Endpoint->Data_Analysis

A workflow diagram for a murine xenograft efficacy study.

Data Presentation and Interpretation

All quantitative data from the in vivo efficacy studies should be summarized in tables for clear comparison between treatment and control groups. This includes mean tumor volume, standard deviation, p-values from statistical analysis, and survival data. Graphical representations, such as tumor growth curves and Kaplan-Meier survival plots, are also essential for visualizing the efficacy of ENL IN-3.

Example Data Table
Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SDPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1200 ± 1500-2
ENL IN-3 (30 mg/kg) 400 ± 8066.7+1

Conclusion

The use of murine xenograft models provides a robust platform for evaluating the in vivo efficacy of novel therapeutic agents like ENL IN-3. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute preclinical studies to assess the therapeutic potential of ENL inhibitors in leukemia. Careful adherence to these protocols will ensure the generation of reliable and reproducible data to support the further development of these promising targeted therapies.

References

Application Notes and Protocols for Detecting ENL Protein Levels Post-Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of the ENL (Eleven-Nineteen Leukemia) protein, a critical transcriptional co-activator and chromatin reader, following therapeutic interventions. The provided methodologies are essential for researchers investigating the efficacy of small-molecule inhibitors or protein degraders targeting ENL, which is implicated in various cancers, including acute myeloid leukemia (AML).

Data Presentation: Quantitative Analysis of ENL Protein Levels Post-Treatment

The following table summarizes the quantitative effects of various treatments on ENL protein levels as determined by Western blot analysis in the specified cancer cell lines. This data is crucial for evaluating the potency and efficacy of novel therapeutic agents targeting ENL.

Cell LineTreatment CompoundConcentrationTreatment DurationChange in ENL Protein LevelReference
MV4;11MS41 (PROTAC degrader)100 nM30 minutesDegradation observed[1]
MV4;11MS41 (PROTAC degrader)100 nM6 hoursMaximal degradation[1]
MV4;11Compound 1 (PROTAC)37 nM24 hours50% degradation (DC50)[2][3]
MV4;11Compound 1 (PROTAC)~500 nM24 hours~95% degradation (Dmax)[2]
MV4;11Compound 3 (PROTAC)72 nM24 hours50% degradation (DC50)[2]
MV4;11Compound 3 (PROTAC)~500 nM24 hours~89% degradation (Dmax)[2]
MV4;11 (ENL-FKBP12F36V)dTAG-13500 nM30 minutes - 1 hourEfficient degradation[4]
MOLM-13TDI-11055 (inhibitor)5 µmol/L24 hoursDisplacement from chromatin[5]

Signaling Pathway of ENL in Transcriptional Regulation

The ENL protein is a key component of the transcriptional machinery, functioning as a reader of histone acetylation marks, particularly on histone H3. This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L to chromatin. This cascade of events leads to the transcriptional elongation of target genes, many of which are proto-oncogenes implicated in cancer development, such as MYC and HOX genes.[4][6]

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone H3 ENL ENL Protein Histone->ENL binds to SEC Super Elongation Complex (SEC) ENL->SEC recruits DOT1L DOT1L ENL->DOT1L recruits PolII RNA Polymerase II SEC->PolII activates DOT1L->Histone methylates H3K79 DNA Target Gene (e.g., MYC, HOX) PolII->DNA transcribes Transcription Transcriptional Elongation

ENL Signaling Pathway in Transcriptional Regulation.

Experimental Protocol: Western Blot for ENL Protein

This protocol outlines the detailed steps for performing a Western blot to determine the levels of ENL protein in cell lysates after treatment.

I. Materials and Reagents
  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, loading buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer system (wet, semi-dry, or dry).

  • Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Anti-ENL antibody (use at manufacturer's recommended dilution).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host).

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Imaging: Chemiluminescence detection system (e.g., CCD camera-based imager).

II. Experimental Workflow

The following diagram illustrates the key stages of the Western blot protocol for ENL protein detection.

Western_Blot_Workflow start Start: Treated Cells sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Anti-ENL) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 7. Detection (ECL Substrate) secondary_ab->detection analysis 8. Data Analysis (Quantify Band Intensity) detection->analysis end End: ENL Protein Levels analysis->end

Western Blot Experimental Workflow.
III. Detailed Procedure

1. Sample Preparation a. Culture and treat cells with the desired compounds for the specified duration. b. Harvest cells by centrifugation and wash once with ice-cold PBS. c. Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.

2. SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x or 6x Laemmli loading buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder in one lane. d. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer a. Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. b. Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus. c. Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will vary depending on the system used (e.g., wet transfer at 100V for 1-2 hours at 4°C).

4. Blocking and Antibody Incubation a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary anti-ENL antibody diluted in blocking buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. f. Wash the membrane three times for 10-15 minutes each with TBST.

5. Detection and Data Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using image analysis software. Normalize the ENL protein signal to a loading control (e.g., β-actin, GAPDH) to correct for loading differences. The change in ENL protein levels can then be calculated relative to the untreated control.

References

Application Notes: Analysis of Apoptosis Induced by Compound X (e.g., ENL IN-3) using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders. Consequently, the identification and characterization of novel compounds that can modulate apoptosis is a key focus in drug discovery.

These application notes provide a detailed protocol for the quantitative analysis of apoptosis induced by a hypothetical novel compound, "Compound X" (as a placeholder for a specific agent like ENL IN-3), using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely accepted method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

The principle of the Annexin V assay relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1][2] By using both stains, we can distinguish the different cell populations.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Compound X (e.g., ENL IN-3) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Experimental Procedure

1. Cell Seeding and Treatment

  • Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight to allow for attachment (for adherent cells) or stabilization (for suspension cells).

  • Prepare serial dilutions of Compound X in complete culture medium. A vehicle control (medium with the solvent at the same concentration used for the highest dose of Compound X) must be included.

  • Remove the old medium and add the medium containing different concentrations of Compound X or the vehicle control to the respective wells.

  • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Harvesting and Staining

  • For suspension cells: Gently transfer the cells from each well to a separate 1.5 mL microcentrifuge tube.

  • For adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS and then add trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected culture medium.

  • Centrifuge the cell suspensions at 500 x g for 5 minutes at room temperature.

  • Discard the supernatant and wash the cell pellets twice with cold PBS.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellets in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis

  • Analyze the stained cells immediately by flow cytometry.

  • Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL3 channel).

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data to determine the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling)

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of Compound X.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
Compound X185.6 ± 3.48.9 ± 1.24.5 ± 0.81.0 ± 0.2
Compound X560.1 ± 4.525.3 ± 2.812.1 ± 1.52.5 ± 0.4
Compound X1035.7 ± 5.240.8 ± 3.920.5 ± 2.13.0 ± 0.6
Positive Control-10.3 ± 1.835.1 ± 3.250.2 ± 4.14.4 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 6-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Compound X (Different Concentrations) overnight_incubation->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation harvest_cells Harvest Cells incubation->harvest_cells Proceed to Staining wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate 15 min in Dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry Acquire Data gating Set Compensation & Gates flow_cytometry->gating data_analysis Quantify Cell Populations (Live, Apoptotic, Necrotic) gating->data_analysis

Caption: Experimental workflow for apoptosis analysis.

Hypothetical Signaling Pathway for Compound X-Induced Apoptosis

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound_x Compound X (e.g., ENL IN-3) death_receptor Death Receptor (e.g., Fas, TNFR1) compound_x->death_receptor bax_bak Bax/Bak Activation compound_x->bax_bak May also act via intrinsic pathway disc DISC Formation death_receptor->disc pro_caspase8 Pro-Caspase-8 disc->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

Application Notes: High-Throughput Screening for Novel ENL Protein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails through its YEATS domain.[1][2] This interaction is critical for recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to the promoters of actively transcribed genes.[3][4] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, ENL is essential for maintaining oncogenic gene expression programs, making it a promising therapeutic target.[2][3][5] The development of small-molecule inhibitors that disrupt the ENL YEATS domain's interaction with acetylated histones is a key strategy for novel anti-cancer therapies.[2]

High-throughput screening (HTS) is a foundational approach in drug discovery for identifying and characterizing novel inhibitors from large compound libraries.[6][7] This document provides detailed protocols and application notes for biochemical and cell-based assays amenable to HTS for the discovery of ENL inhibitors.

Biochemical HTS Assays for ENL Inhibitors

Biochemical assays are the primary tool for initial large-scale screening campaigns. They are designed to be robust, reproducible, and easily automated.[6] The most common formats for ENL inhibitor screening are proximity-based assays like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based, homogeneous technology ideal for HTS.[1][10] It measures the interaction between a 6xHis-tagged ENL YEATS domain and a biotinylated histone peptide (e.g., H3K9ac or H3K27cr).[1][9] When these components interact, they bring donor and acceptor beads into close proximity, generating a luminescent signal.[11] Small-molecule inhibitors that disrupt this interaction cause a decrease in the signal.

Experimental Workflow for ENL Inhibitor HTS

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Lead Characterization cluster_3 Output Compound_Library Compound Library (e.g., 66,625 compounds) Primary_HTS Primary HTS (AlphaScreen or TR-FRET) Single Concentration (e.g., 10 µM) Compound_Library->Primary_HTS Initial_Hits Initial Hits (e.g., >50% Inhibition) Primary_HTS->Initial_Hits Counter_Screen Counter-Screen (Eliminate Assay Interference) Initial_Hits->Counter_Screen Confirmation_Assay Confirmation Assay (Confirm Activity) Counter_Screen->Confirmation_Assay Confirmed_Hits Confirmed Hits (e.g., 524 compounds) Confirmation_Assay->Confirmed_Hits Dose_Response Dose-Response Curve (Determine IC50 values) Confirmed_Hits->Dose_Response Selectivity_Profiling Selectivity Profiling (vs. AF9, YEATS2, GAS41) Dose_Response->Selectivity_Profiling Cell_Based_Assays Secondary Cell-Based Assays (CETSA, Proliferation) Selectivity_Profiling->Cell_Based_Assays Lead_Compounds Lead Compounds Cell_Based_Assays->Lead_Compounds

Caption: A typical high-throughput screening workflow for identifying novel ENL inhibitors.

Protocol: AlphaScreen HTS for ENL Inhibitors

This protocol is adapted for a 384-well plate format.[9][11]

Materials:

  • Protein: Recombinant 6xHis-tagged ENL YEATS domain (His-ENL).

  • Peptide: Biotinylated histone H3 peptide with acetylation at Lysine 9 (Biotin-H3K9ac) or crotonylation at Lysine 27 (Biotin-H3K27cr).[1][9]

  • Beads: AlphaScreen Streptavidin Donor Beads and Ni-NTA Acceptor Beads.[11]

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.[12]

  • Plates: 384-well, low-volume, white plates.

  • Compound Library: Compounds dissolved in DMSO.

Procedure:

  • Compound Plating: Dispense test compounds and DMSO (as a negative control) into the 384-well plates. The final DMSO concentration should be maintained at or below 0.5%.[9]

  • Protein & Peptide Incubation:

    • Prepare a solution of His-ENL protein in assay buffer. Optimal concentrations are typically determined via titration, with reported values around 100 nM.[9]

    • Add the His-ENL solution to the wells containing the compounds and incubate for 15 minutes at room temperature.

    • Prepare a solution of biotinylated histone peptide in assay buffer. A typical concentration is 10-30 nM.[9]

    • Add the biotinylated peptide solution to the wells and incubate for an additional 30 minutes at room temperature.

  • Bead Addition:

    • Prepare a slurry of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer under low-light conditions. A final concentration of 10 µg/mL for each bead type is common.[9]

    • Add the bead mixture to all wells.

  • Final Incubation & Reading:

    • Incubate the plates in the dark at room temperature for 60 minutes to allow for bead proximity and signal generation.

    • Read the plates on an AlphaScreen-capable plate reader, measuring the signal at 520-620 nm following excitation at 680 nm.[11]

  • Counter-Screen: To eliminate false positives that interfere with the assay components, a counter-screen is performed using a biotinylated-His peptide, which brings the donor and acceptor beads together without the ENL protein.[9] True hits should not inhibit the signal in this assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that offers advantages such as reduced interference from fluorescent compounds.[8] The assay principle involves a Europium (Eu) chelate donor (e.g., coupled to streptavidin to bind a biotinylated histone peptide) and a ULight™ acceptor (e.g., coupled to an anti-6xHis antibody to bind the ENL protein).[8] When ENL binds the histone peptide, the donor and acceptor are brought close, allowing for FRET to occur upon excitation.[8]

Protocol: TR-FRET Assay for ENL Inhibitors

Materials:

  • Protein: 6xHis-tagged ENL YEATS domain.

  • Peptide: Biotinylated histone H3 peptide (e.g., H3K9cr or H3K27cr).[8][13]

  • Detection Reagents: Streptavidin-Europium (Eu) chelate (Donor) and Anti-6xHis-ULight™ antibody (Acceptor).[8]

  • Assay Buffer: As per manufacturer's recommendation (e.g., PBS with 0.1% BSA).

  • Plates: 384-well, low-volume, black or white plates.

Procedure:

  • Compound Plating: Dispense test compounds and DMSO controls into the assay plates.

  • Reagent Addition:

    • Prepare a master mix containing His-ENL, biotinylated histone peptide, and Anti-6xHis-ULight™ acceptor in assay buffer.

    • Dispense the master mix into the wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Donor Addition:

    • Add the Streptavidin-Europium (Eu) donor to all wells.

  • Final Incubation & Reading:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

    • Read the plates using a TR-FRET compatible plate reader. Measure emission at two wavelengths: 665 nm (FRET signal) and 615 nm (Europium reference).[8] The ratio of these signals is used to determine inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from published ENL inhibitor screening campaigns.

Table 1: HTS Assay Parameters and Performance

Assay TypeENL Protein Conc.Peptide & Conc.Z' FactorHit Rate (>50% Inh.)Reference
AlphaScreen100 nMBiotin-H3K9ac (10 nM)> 0.77.0%[9]
AlphaScreen80 nMBiotin-H3K27cr (40 nM)0.82Not Reported[1]
TR-FRETNot SpecifiedH3K9crNot ReportedNot Reported[13]
TR-FRETNot SpecifiedH3K27cr> 0.70.04%[8][14]

Table 2: IC50 Values of Selected ENL Inhibitors in Biochemical Assays

CompoundAssay TypeENL IC50 (nM)AF9 IC50 (nM)YEATS2 IC50 (nM)GAS41 IC50 (nM)Reference
Compound 11 AlphaScreen51984>50,000>50,000[9]
Compound 24 AlphaScreen7613,000>50,000>50,000[9]
SGC-iMLLTAlphaScreen260Not ReportedNot ReportedNot Reported[15]
TDI-11055TR-FRET5070>100,000>100,000[16]
SR-0813HTRF25311>50,000>50,000[14]
MS41AlphaScreen119Comparable to ENL>50,000>50,000[17]

Cell-Based Assays for Hit Validation

After identifying potent inhibitors in biochemical assays, their activity must be validated in a cellular context. Cell-based assays confirm target engagement and provide an initial assessment of cell permeability and biological effect.

ENL Signaling Pathway in Oncogenesis

ENL_Pathway cluster_0 Epigenetic State cluster_1 Reader & Complex Assembly cluster_2 Transcriptional Regulation Histone Histone H3 Tail Acetylation H3K9ac / H3K27ac (Acetylation Marks) Histone->Acetylation HATs ENL ENL Protein (YEATS Domain) Acetylation->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment DOT1L DOT1L ENL->DOT1L Recruitment RNAPII RNA Polymerase II SEC->RNAPII Activation Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogenes (e.g., HOXA9, MYC) Transcription->Oncogenes Inhibitor ENL Inhibitor Inhibitor->ENL Blocks Interaction

Caption: ENL recognizes histone acetylation to drive oncogenic gene expression.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells.[18] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19]

Protocol: CETSA for ENL Target Engagement

This protocol is for use with human leukemia cell lines (e.g., MV4;11, MOLM-13).[5][9]

Procedure:

  • Cell Treatment: Treat leukemia cells (e.g., 2 x 10^7 cells) with the test compound (e.g., 5 µM) or DMSO vehicle for 1 hour at 37°C.[5]

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[18]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

    • Collect the supernatant containing the soluble, non-denatured protein.

  • Analysis:

    • Analyze the amount of soluble ENL protein in each sample by Western blot or other quantitative protein detection methods (e.g., luminescence-based HiBiT assay).[18]

    • Plot the amount of soluble ENL as a function of temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating stabilization of the ENL protein at higher temperatures.[9]

By combining robust biochemical HTS with confirmatory cell-based target engagement and functional assays, researchers can efficiently discover and validate novel, potent, and selective inhibitors of the ENL protein for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ENL IN-3 Resistance in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENL inhibitors and degraders in leukemia cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments targeting ENL in leukemia cell lines.

Q1: My ENL inhibitor (e.g., TDI-11055, SR-0813) is showing little to no effect on the viability of my leukemia cell line. What are the possible reasons?

A1: Several factors could contribute to the lack of response to an ENL inhibitor:

  • Cell Line Dependency: Not all leukemia cell lines are dependent on ENL for survival. Cell lines with MLL rearrangements (e.g., MV4;11, MOLM-13) or NPM1 mutations are generally more sensitive to ENL inhibition.[1][2] It is crucial to verify the ENL dependency of your specific cell line, for instance, through CRISPR-Cas9-mediated gene knockout studies.

  • Acquired Resistance: The cell line may have developed resistance to the inhibitor. A known mechanism of resistance to the ENL inhibitor TDI-11055 is a specific mutation in the ENL protein identified through a CRISPR-Cas9-mediated mutagenesis screen.[1][3] Consider sequencing the ENL gene in your resistant cell line to check for mutations.

  • Compound Inactivity: Ensure the inhibitor is active and used at an appropriate concentration. Verify the compound's purity and stability. It is also recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

  • Experimental Duration: The anti-leukemic effects of ENL disruption may require a longer treatment duration than 72 hours to become apparent.[4]

Q2: I am observing high variability in my cell viability assay results. How can I improve consistency?

A2: To improve the consistency of your cell viability assays:

  • Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Homogeneous Compound Distribution: Mix the compound thoroughly in the media before adding it to the cells.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.

  • Consistent Incubation Times: Adhere to a strict incubation schedule for all plates.

  • Use Appropriate Controls: Include vehicle-only (e.g., DMSO) and untreated controls in every experiment.

Q3: My ENL degrader (e.g., MS41, SR-1114) is not efficiently degrading the ENL protein. What could be the issue?

A3: Inefficient degradation of ENL by a PROTAC (proteolysis-targeting chimera) could be due to:

  • E3 Ligase Component Levels: PROTACs that recruit the CRBN E3 ligase, like thalidomide-based degraders, depend on the expression of CRBN.[5] Verify the expression level of the relevant E3 ligase components in your cell line.

  • Compound Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for maximal degradation. For instance, with SR-1114, maximal degradation may occur within 4 hours.[4]

  • Proteasome Activity: Ensure the proteasome is active in your cells, as PROTACs rely on the ubiquitin-proteasome system for protein degradation.

Q4: I am concerned about off-target effects of my ENL degrader. How can I assess and mitigate them?

A4: Off-target effects are a known concern with some PROTACs. For example, thalidomide-based ENL degraders can also lead to the degradation of other proteins like IKZF1 and IKZF3.[5][6]

  • Assess Off-Target Degradation: Use proteomics to identify other proteins that are degraded upon treatment with your ENL degrader.

  • Use a Negative Control: A non-active analogue of the degrader can help distinguish on-target from off-target effects. For example, MS41N is an inactive version of the ENL degrader MS41.[5]

  • Consider Alternative Degraders: PROTACs that recruit different E3 ligases (e.g., VHL instead of CRBN) may have different off-target profiles.[5]

Q5: How can I overcome resistance to ENL inhibitors in my experiments?

A5: Overcoming resistance to ENL inhibitors may involve several strategies:

  • Combination Therapy: Combining ENL inhibitors with other anti-leukemic agents may be effective. For example, disrupting ENL's function has been shown to sensitize leukemia cells to BET inhibitors like JQ1.[7]

  • Targeting Downstream Pathways: Since ENL regulates the expression of key oncogenes like MYC, targeting these downstream effectors could be a viable strategy.[8]

  • Utilizing ENL Degraders: If resistance is due to a mutation that prevents inhibitor binding but does not affect the overall protein structure, an ENL degrader might still be effective.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ENL inhibitors and degraders in various leukemia cell lines.

Table 1: In Vitro Efficacy of ENL Inhibitors

CompoundCell LineAssayIC50 (µM)Reference
TDI-11055 MV4;11Cell Viability (8 days)~0.1[2]
MOLM-13Cell Viability (8 days)~0.1[2]
OCI-AML2Cell Viability (8 days)~0.1[2]
SR-0813 MV4;11Proliferation~1[4]
MOLM-13Proliferation~1[4]
OCI-AML2Proliferation~1[4]

Table 2: In Vitro Efficacy of ENL Degraders

CompoundCell LineAssayDC50 (nM)Reference
MS41 MV4;11ENL Degradation<10[5]
SR-1114 MV4;11ENL Degradation150[4]
MOLM-13ENL Degradation311[4]

Table 3: Effect of ENL Inhibition/Degradation on Gene Expression and Differentiation

TreatmentCell LineTarget Gene/MarkerEffectFold Change/IncreaseReference
TDI-11055 MV4;11MYC, HOXA9Downregulation>1.5-fold[9]
MS41 (24h) MV4;11MYC, HOXA9Downregulation>1.5-fold[5]
SR-1114 (16h) MV4;11CD11bUpregulationNot specified[4]
ENL Depletion MOLM-13CD11bUpregulationNot specified[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for leukemia suspension cell lines.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Add the ENL inhibitor or degrader at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours to 8 days) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for ENL Protein Levels
  • Cell Lysis:

    • Treat leukemia cells with the ENL inhibitor or degrader for the desired time.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ENL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Chromatin Immunoprecipitation (ChIP)-qPCR for ENL Occupancy
  • Cross-linking: Treat leukemia cells with the ENL inhibitor or vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-ENL antibody or an IgG control overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using a spin column.

  • qPCR: Perform quantitative PCR using primers specific for the promoter or gene body regions of known ENL target genes (e.g., MYC, HOXA9).

  • Data Analysis: Calculate the enrichment of ENL at specific genomic loci as a percentage of the input DNA.

Visualizations

ENL Signaling Pathway in MLL-Rearranged Leukemia

ENL_Signaling_Pathway Histone_Acetylation Histone Acetylation (H3K9ac, H3K27ac) ENL ENL (YEATS Domain) Histone_Acetylation->ENL recruits SEC Super Elongation Complex (SEC) (AFF4, P-TEFb, etc.) ENL->SEC recruits Differentiation Myeloid Differentiation ENL->Differentiation represses Pol_II RNA Polymerase II (Paused) SEC->Pol_II activates Elongation Transcriptional Elongation Pol_II->Elongation initiates Oncogenes Oncogenes (MYC, HOXA9/10) Elongation->Oncogenes transcribes Leukemia_Maintenance Leukemia Maintenance & Proliferation Oncogenes->Leukemia_Maintenance drives ENL_Inhibitor ENL Inhibitor (e.g., TDI-11055) ENL_Inhibitor->ENL inhibits binding ENL_Degrader ENL Degrader (e.g., MS41) ENL_Degrader->ENL induces degradation

Caption: ENL signaling pathway in MLL-rearranged leukemia and points of therapeutic intervention.

Experimental Workflow for Assessing ENL Inhibitor Efficacy

Experimental_Workflow Start Start: Leukemia Cell Culture Treatment Treat with ENL Inhibitor (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot for ENL Target Proteins Treatment->Western_Blot ChIP_qPCR ChIP-qPCR for ENL Chromatin Occupancy Treatment->ChIP_qPCR RNA_Seq RNA-Seq for Gene Expression Profiling Treatment->RNA_Seq IC50 Determine IC50 Viability->IC50 Data_Analysis Data Analysis & Interpretation IC50->Data_Analysis Western_Blot->Data_Analysis ChIP_qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of an ENL inhibitor.

Logical Relationship of ENL Resistance Mechanisms

Resistance_Mechanisms ENL_Inhibition ENL Inhibition Resistance Development of Resistance ENL_Inhibition->Resistance ENL_Mutation ENL YEATS Domain Mutation Resistance->ENL_Mutation Bypass_Pathway Activation of Bypass Pathways Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux Reduced_Response Reduced Therapeutic Response ENL_Mutation->Reduced_Response Bypass_Pathway->Reduced_Response Drug_Efflux->Reduced_Response Combination_Therapy Overcome with Combination Therapy Reduced_Response->Combination_Therapy

Caption: Logical flow from ENL inhibition to the development and potential mitigation of resistance.

References

Technical Support Center: Off-Target Effects of ENL YEATS Domain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ENL YEATS domain inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets for commonly used ENL YEATS domain inhibitors?

A1: Off-target profiles have been characterized for several ENL YEATS domain inhibitors. For example, the inhibitor SR-0813 has been profiled against a broad panel of kinases and bromodomains. While it is highly selective for the ENL/AF9 YEATS domains, it has been shown to bind to the kinase YSK4 (MAP3K19) with a significantly lower affinity (Kd = 3.5 μM) compared to its affinity for the ENL YEATS domain (IC50 = 25 nM).[1][2][3][4] Proteomics studies on the ENL PROTAC degrader SR-1114, which incorporates a derivative of SR-0813, revealed off-target degradation of the transcription factor IKZF1.[1][2][3]

Q2: How can I assess the selectivity of my ENL YEATS domain inhibitor?

A2: A multi-pronged approach is recommended to assess inhibitor selectivity. This includes:

  • In vitro binding assays: Screen the inhibitor against a panel of related proteins, such as other YEATS domain-containing proteins (e.g., AF9, YEATS2, GAS41) and other acetyl-lysine reader domains like bromodomains.[1][2][5]

  • Kinase profiling: Utilize services like KINOMEscan to screen against a large panel of kinases, especially if the inhibitor scaffold is similar to known kinase inhibitors.[1][2][3][4]

  • Cellular thermal shift assay (CETSA): This method can be used to verify target engagement and selectivity in a cellular context.[1][2][6][7]

  • Whole-proteome analysis: Techniques like tandem mass tag (TMT)-based proteomics can identify changes in protein abundance upon inhibitor treatment, revealing potential off-target degradation or stabilization.[1][2][3]

Q3: My experimental results are inconsistent with genetic knockdown of ENL. Could this be due to off-target effects?

A3: Discrepancies between inhibitor-induced phenotypes and those from genetic knockdowns can indeed be due to off-target effects.[8] It is crucial to validate that the observed phenotype is a direct result of ENL inhibition. A CRISPR-Cas9-mediated mutagenesis screen can be employed to identify mutations in ENL that confer resistance to the inhibitor.[8] If a specific mutation in the ENL YEATS domain rescues the cellular phenotype in the presence of the inhibitor, it strongly suggests an on-target effect.

Q4: What is the significance of the off-target degradation of IKZF1 by ENL PROTACs?

A4: The off-target degradation of the IKAROS family transcription factor IKZF1 is a known liability for some PROTACs that utilize thalidomide or its analogs to recruit the CRBN E3 ligase.[1][2][3][9] Since IKZF1 is an important transcription factor in hematological cells, its degradation can complicate the interpretation of experiments studying ENL's role in transcriptional control in leukemias.[1][2] It is therefore recommended to use ENL inhibitors that do not rely on this degradation machinery for mechanistic studies where IKZF1 activity is relevant.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected cellular phenotype not reported with ENL knockdown. Off-target activity of the inhibitor.1. Perform a kinase screen (e.g., KINOMEscan) to identify potential off-target kinases.[1][2][3][4]2. Conduct a BROMOscan to check for off-target binding to bromodomains.[1][2][3]3. Use proteome-wide analysis to identify unintended changes in protein levels.[1][2][3]4. Perform a CRISPR-Cas9 mutagenesis screen to confirm on-target engagement is responsible for the phenotype.[8]
Inhibitor shows high potency in biochemical assays but weak cellular activity. Poor cell permeability or rapid metabolism.1. Assess cellular target engagement using CETSA.[1][2][6][7]2. Evaluate the pharmacokinetic properties of the compound.[10][11]
Discrepancy in results between different ENL-dependent cell lines. Cell line-specific expression of off-targets or compensatory pathways.1. Characterize the expression levels of known off-targets (e.g., YSK4, IKZF1) in the cell lines being used.2. Investigate potential compensatory signaling pathways that may be activated in resistant cell lines.[12]
PROTAC-based ENL degrader shows toxicity or unexpected gene expression changes. Off-target degradation of other proteins (e.g., IKZF1).1. Perform proteomic analysis to identify all degraded proteins.[1][2][3]2. Use a non-degrading inhibitor as a control to distinguish between effects of ENL inhibition and off-target degradation.3. Consider designing PROTACs that utilize different E3 ligases to avoid CRBN-mediated off-targets.[9]

Quantitative Data Summary

Table 1: Selectivity Profile of ENL YEATS Domain Inhibitor SR-0813

TargetAssay TypeResultReference
ENL YEATS HTRFIC50 = 25 nM[1]
AF9 YEATS HTRFPotent Inhibition[3]
YEATS2 Histone Peptide ArrayMinimal effect at 50 µM[1][2]
YEATS4 Surface Plasmon Resonance (SPR)No binding observed[1][2]
BRD4 BD1 HTRFInactive[1][2]
Bromodomains (32 total) BROMOscanNo off-targets identified[1][2]
YSK4 (MAP3K19) KINOMEscan & Affinity DeterminationKd = 3.5 µM[1][2][3][4]
Kinases (468 total) KINOMEscan4 potential hits, 3 were false positives[1][2][3][4]

Table 2: Off-Target Profile of ENL PROTAC Degrader SR-1114

TargetAssay TypeResultReference
ENL Proteomics (4h treatment)Strong, selective degradation[3]
IKZF1 ProteomicsWeak degradation[1][2][3]

Key Experimental Protocols

TMT-Based Whole Proteome Analysis

This protocol is used to identify and quantify changes in protein abundance across the proteome following inhibitor treatment.

  • Cell Treatment: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control (DMSO) for the desired time points (e.g., 4 or 16 hours).

  • Cell Lysis: Harvest and flash-freeze the cells. Resuspend the cell pellet in lysis buffer (e.g., PBS with Roche cOmplete protease inhibitor cocktail) and sonicate.

  • Protein Quantification and Preparation: Quantify the protein concentration. Take 100 µg of protein and perform denaturation with 8 M urea and reduction with 10 mM DTT at 65°C.

  • Alkylation and Digestion: Alkylate cysteines with iodoacetamide and digest the proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix).

  • TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions.

  • Fractionation and LC-MS/MS: Combine the labeled peptides and fractionate using high-pH reversed-phase chromatography. Analyze the fractions by LC-MS/MS.

  • Data Analysis: Search the raw data against a protein database to identify and quantify proteins. Calculate the fold change in protein abundance between inhibitor-treated and control samples.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the intracellular engagement of an inhibitor with its target protein.

  • Cell Treatment: Treat cells expressing the target protein (e.g., ENL(YEATS)-HiBiT fusion) with the inhibitor or vehicle control for 1 hour.

  • Heating: Transfer the cell suspensions to PCR tubes and heat them at a range of temperatures for 3 minutes in a thermocycler.

  • Lysis and Luminescence Detection: Lyse the cells and measure the luminescence of the soluble fraction.

  • Data Analysis: Plot luminescence as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[1][2][6][7]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if the inhibitor displaces ENL from its chromatin binding sites.

  • Cell Treatment and Crosslinking: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control for a specified time (e.g., 4 hours). Crosslink proteins to DNA with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for ENL.

  • Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the protein-DNA complexes.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

  • Analysis: Quantify the amount of specific DNA sequences (e.g., known ENL target gene promoters like MYC or gene bodies like HOXA10) using qPCR. A decrease in the amount of immunoprecipitated DNA in inhibitor-treated cells indicates displacement of ENL from chromatin.

Visualizations

Off_Target_Screening_Workflow cluster_Initial_Screening Initial Off-Target Screening cluster_Hit_Validation Hit Validation cluster_Phenotypic_Validation Phenotypic Validation Biochemical_Assays Biochemical Assays (e.g., KINOMEscan, BROMOscan) Affinity_Determination Affinity Determination (e.g., SPR, ITC) Biochemical_Assays->Affinity_Determination Identified Hits Cell_Based_Assays Cell-Based Assays (e.g., Proteomics) Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Cell_Based_Assays->Cellular_Target_Engagement Identified Hits CRISPR_Mutagenesis CRISPR-Cas9 Mutagenesis Screen Affinity_Determination->CRISPR_Mutagenesis Confirmed Off-Target Cellular_Target_Engagement->CRISPR_Mutagenesis Confirmed Off-Target Rescue_Experiments Rescue Experiments CRISPR_Mutagenesis->Rescue_Experiments Validate On-Target Effect ENL_Inhibitor ENL YEATS Domain Inhibitor ENL_Inhibitor->Biochemical_Assays ENL_Inhibitor->Cell_Based_Assays

Caption: Workflow for identifying and validating off-target effects of ENL YEATS domain inhibitors.

ENL_PROTAC_Off_Target_Mechanism cluster_PROTAC ENL PROTAC (e.g., SR-1114) cluster_On_Target On-Target Effect cluster_Off_Target Off-Target Effect PROTAC ENL Binder - Linker - E3 Ligase Binder (Thalidomide analog) ENL ENL Protein PROTAC->ENL CRBN_On CRBN E3 Ligase PROTAC->CRBN_On IKZF1 IKZF1 Protein PROTAC->IKZF1 Off-target binding CRBN_Off CRBN E3 Ligase PROTAC->CRBN_Off Ub_On Ubiquitination ENL->Ub_On recruited by PROTAC-CRBN CRBN_On->Ub_On Proteasome_On Proteasomal Degradation Ub_On->Proteasome_On Ub_Off Ubiquitination IKZF1->Ub_Off recruited by PROTAC-CRBN CRBN_Off->Ub_Off Proteasome_Off Proteasomal Degradation Ub_Off->Proteasome_Off

Caption: Mechanism of on-target and off-target degradation by an ENL PROTAC.

References

Technical Support Center: Optimizing ENL IN-3 Dosage for In-Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ENL inhibitors, using a representative compound of the class, here referred to as ENL IN-3, for in-vivo mouse models of cancer, particularly Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENL inhibitors like ENL IN-3?

A1: ENL (Eleven-Nineteen Leukemia) is a chromatin reader protein that recognizes acetylated histone tails via its YEATS domain.[1][2] This interaction is crucial for recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to gene promoters, thereby driving the expression of oncogenes like MYC and HOXA9 that are essential for leukemia maintenance.[1][2][3] ENL inhibitors are small molecules designed to bind to the YEATS domain of ENL, blocking its ability to recognize acetylated histones. This displacement of ENL from chromatin leads to the suppression of these oncogenic gene expression programs, which in turn inhibits cancer cell proliferation and can induce differentiation.[2][4]

Q2: Which mouse models are most appropriate for in-vivo studies with ENL IN-3?

A2: The choice of mouse model is critical for evaluating the efficacy of ENL inhibitors. For AML, patient-derived xenograft (PDX) models are highly valuable as they retain the genetic and phenotypic heterogeneity of the original tumor.[5] These models are typically established in immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, to ensure successful engraftment of human AML cells.[5][6] Cell line-derived xenograft (CDX) models using human AML cell lines that are known to be dependent on ENL (e.g., those with MLL rearrangements or NPM1 mutations) are also commonly used.[1][4]

Q3: What is a typical starting dose and administration route for an ENL inhibitor in mice?

A3: A specific ENL YEATS inhibitor, TDI-11055, has been shown to be effective with oral dosing in mouse models of AML.[1][4] A starting point for dose-range finding studies could be guided by published data on similar compounds. For TDI-11055, oral doses of 30, 50, and 100 mg/kg have been characterized for pharmacokinetic studies.[4] The administration route should ideally match the intended clinical route. For many small molecule inhibitors, oral gavage is a common method for in-vivo studies.[4]

Q4: How do I prepare ENL IN-3 for administration to mice?

A4: The formulation of a small molecule inhibitor is crucial for its bioavailability. A common formulation for oral gavage of hydrophobic compounds involves creating a suspension. For the ENL inhibitor TDI-11055, a typical vehicle is 5% DMSO in 95% of a 10% w/v solution of Kleptose HPB.[4] It is essential to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guides

Issue 1: No observable anti-tumor efficacy in the mouse model.

Possible Cause Troubleshooting Step
Suboptimal Dosage The administered dose may be too low to achieve a therapeutic concentration in the plasma and tumor tissue.
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Perform pharmacokinetic (PK) analysis to correlate plasma drug concentration with efficacy.[4]
Poor Bioavailability The formulation of ENL IN-3 may not be optimal, leading to poor absorption after oral administration.
Solution: Experiment with different vehicle formulations. Consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers, although this may alter the pharmacokinetic profile.
Inappropriate Mouse Model The chosen cancer cell line or PDX model may not be dependent on the ENL signaling pathway.
Solution: Confirm the dependency of your model on ENL using in-vitro assays (e.g., CRISPR-Cas9 mediated depletion of ENL).[2] Select models with known MLL rearrangements or NPM1 mutations, which are more likely to be sensitive to ENL inhibition.[1][4]
Drug Resistance The tumor cells may have intrinsic or acquired resistance to ENL inhibition.
Solution: Investigate potential resistance mechanisms, such as mutations in the ENL YEATS domain.[4] Consider combination therapies with other agents, such as BET inhibitors, which have shown synergistic effects with ENL inhibition.[2][7]

Issue 2: Significant toxicity or adverse effects observed in treated mice (e.g., weight loss, lethargy).

Possible Cause Troubleshooting Step
Dosage is too high The administered dose may exceed the maximum tolerated dose (MTD).
Solution: Reduce the dosage of ENL IN-3. Conduct a formal MTD study to identify a dose that is effective without causing severe toxicity. Monitor mice daily for clinical signs of toxicity and body weight.
Off-target effects ENL IN-3 may have off-target activities that contribute to toxicity.
Solution: Evaluate the selectivity of your inhibitor against other YEATS domain-containing proteins and a broader panel of kinases and receptors. If off-target effects are suspected, a medicinal chemistry effort to improve selectivity may be necessary.
Vehicle-related toxicity The vehicle used to formulate ENL IN-3 may be causing adverse effects.
Solution: Administer the vehicle alone to a control group of mice to assess its toxicity. If the vehicle is toxic, explore alternative, well-tolerated formulations.

Quantitative Data Summary

Table 1: In-Vitro Potency of a Representative ENL Inhibitor (TDI-11055)

AssayTarget/Cell LineIC50Reference
TR-FRET AssayENL YEATS Domain0.04 µM[4]
Cell Viability (8-day)MV4;11 (MLL-r AML)0.10 µM[1]
Cell ViabilityOCI-AML3 (NPM1c AML)0.27 µM[4]

Table 2: In-Vivo Efficacy of a Representative ENL Inhibitor (TDI-11055) in AML Xenograft Models

Mouse ModelCell LineTreatmentKey OutcomeReference
PDXMLL-rearranged AMLOral dosingEfficacy without overt toxicity[1]
PDXNPM1-mutated AMLOral dosingEfficacy without overt toxicity[1]
CDXMLL-rearranged AMLOral dosingBlocked disease progression, prolonged survival[4]
CDXNPM1-mutated AMLOral dosingBlocked disease progression, prolonged survival[4]

Experimental Protocols

Protocol 1: Establishment of an AML Patient-Derived Xenograft (PDX) Model

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NSG mice).[6]

  • Cell Preparation: Obtain primary AML patient cells. To improve engraftment, ensure high viability of the cells during thawing and preparation.[5]

  • Irradiation: Sublethally irradiate the mice (e.g., 100-200 cGy) 24 hours prior to cell injection to facilitate engraftment.[6]

  • Injection: Intravenously inject 1 x 10^6 viable AML cells into the tail vein of each mouse.[6]

  • Engraftment Monitoring: Starting 3-4 weeks post-injection, monitor the engraftment of human leukemic cells (hCD45+) in the peripheral blood of the mice weekly using flow cytometry.[5] Engraftment can take 3-6 months.

  • Initiation of Treatment: Once sufficient engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups to begin dosing with ENL IN-3.

Protocol 2: Pharmacokinetic (PK) Study of an Oral ENL Inhibitor

  • Animal Model: Use 6-8 week old female BALB/c mice or the strain used for efficacy studies.[4]

  • Compound Formulation: Prepare ENL IN-3 in a suitable vehicle for oral administration (e.g., 5% DMSO:95% of 10% w/v Kleptose HPB).[4]

  • Dosing: Administer a single oral dose of ENL IN-3 via gavage at various concentrations (e.g., 30, 50, 100 mg/kg).[4]

  • Sample Collection: Collect serial blood samples from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of ENL IN-3 at each time point.

  • Data Analysis: Plot the plasma concentration of ENL IN-3 versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).[4] This data is crucial for designing an effective dosing regimen for efficacy studies.

Visualizations

ENL_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 Acetylation Histone Acetylation (H3K9ac, H3K27ac) Histone->Acetylation HATs ENL ENL Protein (YEATS Domain) Acetylation->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcription Transcription Oncogenic Transcription Oncogenes->Transcription Inhibitor ENL IN-3 Inhibitor->ENL Inhibition

Caption: ENL Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis PDX Establish AML PDX Model in NSG Mice Engraftment Monitor Engraftment (Flow Cytometry) PDX->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Dosing Administer ENL IN-3 (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Tumor Burden & Mouse Health Dosing->Monitoring Efficacy Assess Efficacy (Survival, Tumor Load) Monitoring->Efficacy PD Pharmacodynamic Analysis (e.g., Gene Expression) Efficacy->PD

Caption: In-Vivo Efficacy Study Workflow for ENL Inhibitors.

References

Strategies to reduce cytotoxicity of ENL IN-3 in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENL IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ENL IN-3 in their experiments while minimizing potential cytotoxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENL IN-3?

A1: ENL IN-3 is a potent and selective inhibitor of the ENL YEATS domain. The ENL protein is a histone acetylation reader that plays a crucial role in transcriptional regulation.[1][2] By binding to acetylated lysine residues on histones, ENL helps to recruit transcriptional machinery to specific gene loci, including many proto-oncogenes such as MYC and HOXA9/10.[3] In cancers like acute myeloid leukemia (AML), ENL is often co-opted to drive oncogenic gene expression programs.[1][4] ENL IN-3 competitively binds to the YEATS domain of ENL, preventing its interaction with acetylated histones. This leads to the displacement of ENL from chromatin, suppression of target gene expression, and subsequent inhibition of cancer cell growth.[4]

Q2: What are the potential sources of cytotoxicity in non-cancerous cells when using ENL IN-3?

A2: While ENL inhibitors are designed to selectively target cancer cells that are dependent on ENL for survival, cytotoxicity in non-cancerous cells can occur through several mechanisms:

  • On-target toxicity: Non-cancerous cells also express ENL, and its inhibition might interfere with normal physiological processes that rely on ENL-mediated transcription. The extent of this toxicity depends on the cell type's reliance on ENL.

  • Off-target effects: ENL IN-3 may interact with other proteins, such as kinases or other bromodomain-containing proteins, leading to unintended cellular effects.[3][5] Although compounds like SR-0813 have shown high selectivity, off-target screening is crucial for any new inhibitor.[3][5]

  • Metabolic liabilities: The compound might be metabolized into toxic byproducts within the cells.[3]

  • General cellular stress: At high concentrations, small molecules can induce stress responses, leading to apoptosis or necrosis irrespective of their primary target.

Q3: How can I assess the cytotoxicity of ENL IN-3 in my cell line?

A3: A multi-parametric approach is recommended to accurately assess cytotoxicity.[6][7] Relying on a single assay can be misleading, as some compounds can interfere with assay components or cellular metabolism without causing cell death.[8]

Here are some commonly used assays:

  • Metabolic Viability Assays (e.g., MTT, MTS, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often correlated with viability.[7][8][9][10] However, be aware that compounds affecting mitochondrial function can give false positives.[8]

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.[11][12]

  • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays detect early markers of programmed cell death.

  • ATP-based Viability Assays: Measuring intracellular ATP levels provides a direct indication of cell health.[7]

It is advisable to use a combination of assays that measure different cellular parameters to get a comprehensive view of cytotoxicity.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in non-cancerous control cells at expected therapeutic concentrations. 1. On-target toxicity: The non-cancerous cell line may be unexpectedly sensitive to ENL inhibition. 2. Off-target effects: ENL IN-3 may be hitting other critical cellular targets. 3. Incorrect dosage: Calculation error or issues with compound stability/potency.1. Titrate the concentration: Determine the IC50 for cytotoxicity in the non-cancerous cell line and compare it to the IC50 in your cancer cell model to establish a therapeutic window. 2. Use a rescue experiment: If possible, overexpress ENL in the non-cancerous cells to see if it rescues the cytotoxic phenotype, confirming on-target toxicity. 3. Perform off-target profiling: Use services like KINOMEscan or BROMOscan to identify potential off-target interactions.[3] 4. Verify compound concentration and stability: Confirm the concentration of your stock solution and test for compound degradation.
Discrepancy between different cytotoxicity assays (e.g., MTT shows high toxicity, but LDH release is low). 1. Mitochondrial dysfunction: The compound may be inhibiting mitochondrial respiration without causing immediate cell death, leading to a drop in MTT signal.[8] 2. Cytostatic vs. Cytotoxic effect: The compound may be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic).[11] 3. Assay interference: The compound may directly interfere with the assay chemistry.[12]1. Use an orthogonal assay: Confirm the results with a membrane integrity assay (e.g., LDH, Propidium Iodide) or an ATP-based assay.[7] 2. Perform cell cycle analysis: Use flow cytometry to determine if the compound is causing cell cycle arrest. 3. Run an assay control: Test the compound in a cell-free system with the assay reagents to check for direct interference.
Inconsistent results between experiments. 1. Cell culture variability: Differences in cell passage number, confluency, or media components. 2. Compound stability: Degradation of ENL IN-3 in solution over time. 3. Experimental setup: Variations in incubation time or plating density.1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding density and growth conditions. 2. Prepare fresh compound dilutions: Prepare working solutions of ENL IN-3 fresh for each experiment from a frozen stock. 3. Maintain consistent protocols: Adhere strictly to established protocols for treatment duration and assay procedures.

Strategies to Reduce Cytotoxicity

Strategy Description Considerations
Optimize Concentration and Exposure Time Use the lowest effective concentration of ENL IN-3 for the shortest duration necessary to achieve the desired biological effect in cancer cells.A thorough dose-response and time-course experiment in both cancer and non-cancerous cells is essential to identify the optimal therapeutic window.
Co-treatment with Cytoprotective Agents If the mechanism of cytotoxicity is known (e.g., oxidative stress), co-administration of an appropriate protective agent (e.g., an antioxidant) may mitigate toxicity in non-cancerous cells.The protective agent should not interfere with the anti-cancer activity of ENL IN-3. This needs to be empirically tested.
Pulsed Dosing Instead of continuous exposure, treat cells with ENL IN-3 for a defined period, followed by a washout period. This can allow non-cancerous cells to recover while still exerting an effect on more sensitive cancer cells.The optimal timing and duration of the pulses will need to be determined experimentally.
Use of a More Selective Analog If off-target effects are suspected to be the primary cause of cytotoxicity, consider synthesizing or obtaining analogs of ENL IN-3 with a potentially improved selectivity profile.This is a long-term strategy that requires medicinal chemistry efforts.
3D Cell Culture Models Utilize 3D culture systems (spheroids, organoids) which can sometimes provide a more physiologically relevant model and may reveal different sensitivity profiles compared to 2D monolayers.3D models are more complex to set up and may require different assay protocols.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of ENL IN-3 using a Multiplexed Viability and Cytotoxicity Assay

This protocol combines the measurement of two distinct parameters in the same well: cell viability (through a protease substrate that measures live-cell activity) and cytotoxicity (through a protease substrate that measures dead-cell activity from cells that have lost membrane integrity).

Materials:

  • Non-cancerous cell line of interest and appropriate culture medium.

  • ENL IN-3 stock solution (e.g., 10 mM in DMSO).

  • Multiplexed viability/cytotoxicity assay kit (e.g., MultiTox-Fluor, Promega).

  • Opaque-walled 96-well plates suitable for fluorescence measurements.[11]

  • Plate reader capable of measuring fluorescence at the appropriate wavelengths.

Procedure:

  • Cell Seeding: Seed the non-cancerous cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of ENL IN-3 in culture medium. Include a vehicle control (DMSO) and a maximum cytotoxicity control (e.g., a known cytotoxic agent or cell lysis).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ENL IN-3.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Assay Reagent Preparation: Prepare the assay reagents according to the manufacturer's instructions. This typically involves mixing two substrates.

  • Measurement: Add the combined assay reagent to each well and incubate for the recommended time. Measure the fluorescence for both viability and cytotoxicity using a plate reader.

  • Data Analysis: Calculate the percentage of viability and cytotoxicity for each concentration relative to the controls. Plot the dose-response curves to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Assessing Off-Target Kinase Inhibition

This protocol provides a general workflow for using a commercial kinase profiling service.

Procedure:

  • Compound Submission: Provide a sample of ENL IN-3 at a specified concentration and quantity to the service provider (e.g., KINOMEscan by DiscoveX).

  • Screening: The service will screen the compound against a large panel of purified, active kinases (e.g., 468 kinases).[3][5] The binding interactions are quantified.

  • Data Analysis: The results are typically provided as a percentage of control or dissociation constants (Kd) for any significant interactions.

  • Hit Validation: Any potential off-target hits should be validated through secondary biochemical or cell-based assays to confirm functional inhibition.

Visualizations

G cluster_0 ENL IN-3 Mechanism of Action ENL_IN_3 ENL IN-3 ENL_YEATS ENL YEATS Domain ENL_IN_3->ENL_YEATS Inhibits Binding Transcription_Machinery Transcription Machinery ENL_YEATS->Transcription_Machinery Recruits Acetylated_Histone Acetylated Histone Acetylated_Histone->ENL_YEATS Normal Binding Oncogene_Expression Oncogene Expression (e.g., MYC, HOXA9) Transcription_Machinery->Oncogene_Expression Activates

Caption: Mechanism of ENL IN-3 action.

G cluster_1 Cytotoxicity Troubleshooting Workflow Start High Cytotoxicity Observed Check_Dose Verify Concentration & Stability Start->Check_Dose Multiplex_Assay Use Multiplexed Viability/Cytotoxicity Assay Check_Dose->Multiplex_Assay Mito_Dysfunction Mitochondrial Dysfunction? Multiplex_Assay->Mito_Dysfunction On_Target On-Target Toxicity? Mito_Dysfunction->On_Target No Optimize Optimize Dose & Duration Mito_Dysfunction->Optimize Yes Off_Target Perform Off-Target Screening On_Target->Off_Target No Rescue_Exp ENL Rescue Experiment On_Target->Rescue_Exp Yes Off_Target->Optimize Rescue_Exp->Optimize

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Mitigating batch-to-batch variability of synthetic ENL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthetic ENL (Eleven-Nineteen Leukemia) inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with a new batch of an ENL inhibitor. What are the potential causes?

A1: Inconsistent results between different batches of a synthetic ENL inhibitor are a common issue and can stem from several factors. The most frequent causes include variations in the purity of the compound, the presence of residual solvents or synthetic byproducts, differences in solubility, and degradation of the compound due to improper storage or handling. Each of these can significantly impact the inhibitor's potency and lead to variability in experimental outcomes. It is crucial to implement a quality control workflow for each new batch to ensure consistency.

Q2: What is an acceptable purity level for a synthetic ENL inhibitor to be used in research?

A2: For most in vitro and cell-based assays, a purity of ≥95% is generally considered acceptable.[1][2] However, for sensitive applications such as in vivo studies or enzymatic assays where trace impurities could have significant off-target effects, a purity of ≥98% is highly recommended. It is important to note that the method of purity determination is critical; chromatographic methods like HPLC are preferred over spectral data alone.[1][2]

Q3: How can we confirm the identity and purity of a new batch of an ENL inhibitor?

A3: A combination of analytical techniques should be used to confirm the identity and purity of a new batch of an ENL inhibitor. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and identifying the presence of related substance impurities.[3][4] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), will confirm the molecular weight of the compound.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for verifying the chemical structure of the inhibitor.[5][6]

Q4: Can the physical form of the inhibitor (e.g., powder color, crystallinity) affect its performance?

A4: Yes, variations in the physical form of a powdered inhibitor can indicate potential issues. A change in color could suggest the presence of an impurity or degradation product. Differences in crystallinity or morphology can affect the inhibitor's solubility and dissolution rate, which in turn can impact its effective concentration in your experiments.[7] While visual inspection is a useful first step, it should always be followed by rigorous analytical testing.

Q5: What are the best practices for preparing and storing stock solutions of ENL inhibitors to ensure their stability?

A5: Proper preparation and storage of stock solutions are critical for maintaining the inhibitor's activity and ensuring reproducible results.[8][9][10][11]

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the inhibitor is highly soluble, most commonly dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[8]

  • Handling: Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[9]

Troubleshooting Guides

Issue 1: A new batch of ENL inhibitor shows significantly lower potency (higher IC50) than the previous batch.

This is a common problem that can derail a research project. The following troubleshooting workflow can help identify the root cause.

start Start: Inconsistent IC50 Observed qc Step 1: Quality Control (QC) Check of New Batch start->qc compare_coa Compare Certificate of Analysis (CoA) from supplier for both batches. Pay attention to purity, identity, and solvent content. qc->compare_coa Initial Check analytical_qc Perform in-house analytical QC: - HPLC for purity - LC-MS for molecular weight - 1H NMR for structure confirmation qc->analytical_qc In-depth Analysis solubility Step 2: Assess Solubility analytical_qc->solubility solubility_check Prepare a saturated solution and measure the concentration. Compare with the previous batch if possible. solubility->solubility_check storage Step 3: Review Storage and Handling solubility_check->storage storage_check Confirm that the new batch was stored correctly (temperature, light, moisture). Review stock solution preparation protocol. storage->storage_check assay Step 4: Assay-Specific Troubleshooting storage_check->assay assay_check Run a positive control with a known inhibitor. Verify all assay reagents and conditions. assay->assay_check conclusion Conclusion: Identify root cause and take corrective action. assay_check->conclusion

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: High background or off-target effects observed with a new batch of ENL inhibitor.

High background or unexpected cellular phenotypes can be indicative of impurities with their own biological activity.

  • Review the HPLC Chromatogram: Look for the presence of significant impurity peaks that were not present in previous batches. Even small percentages of highly active impurities can cause significant off-target effects.

  • LC-MS Analysis of Impurities: If possible, obtain mass data on the impurity peaks to get clues about their potential identity. These could be synthetic intermediates or byproducts.

  • Test at Lower Concentrations: Determine if the off-target effects are concentration-dependent. If the desired on-target effect can be achieved at a concentration where the off-target effects are minimized, the batch may still be usable for certain experiments.

  • Purification: If the inhibitor is critical to your research and the impurities are problematic, consider re-purifying a portion of the batch using preparative HPLC.

  • Contact the Supplier: Provide your analytical data to the supplier and inquire about the impurity profile of the batch. They may be able to provide a replacement or further information.

Quantitative Data Summary

The following tables illustrate hypothetical data for two different batches of a synthetic ENL inhibitor ("Batch A" being the reference or "good" batch, and "Batch B" being a new, problematic batch) to demonstrate the potential impact of batch-to-batch variability.

Table 1: Analytical Quality Control Data

ParameterMethodBatch A (Reference)Batch B (New)Implication of Discrepancy
Purity HPLC (254 nm)99.2%94.5%Lower purity in Batch B suggests the presence of impurities that could affect activity or cause off-target effects.
Major Impurity HPLC (254 nm)0.5%3.8%A significant increase in a specific impurity in Batch B could be the source of altered biological activity.
Molecular Weight LC-MS450.51 [M+H]⁺450.50 [M+H]⁺Consistent molecular weight confirms the main component is the correct compound in both batches.
Structure ¹H NMRConforms to structureConforms to structureConfirms the fundamental chemical structure of the inhibitor is correct in both batches.
Residual Solvent GC-MS<0.1% Dichloromethane1.2% DichloromethaneHigher residual solvent in Batch B could contribute to cytotoxicity or other non-specific effects in cell-based assays.

Table 2: In Vitro Assay Performance Data

ParameterAssay TypeBatch A (Reference)Batch B (New)Implication of Discrepancy
IC50 Enzymatic Assay (TR-FRET)50 nM150 nMThe higher IC50 for Batch B indicates it is less potent in a purified system, likely due to lower purity.
Cellular IC50 Cell Proliferation (MV4;11)200 nM800 nMThe reduced cellular potency of Batch B is consistent with the enzymatic assay data.
Maximal Inhibition Enzymatic Assay98%85%The lower maximal inhibition of Batch B may suggest the presence of an interfering substance.
Solubility in DMSO Visual/Nephelometry>20 mM~5 mMLower solubility of Batch B could lead to precipitation in stock solutions or assay media, reducing the effective concentration.
Solubility in Assay Buffer Light Scattering100 µM25 µMPoor aqueous solubility of Batch B could lead to compound precipitation and inaccurate results in cellular assays.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for determining the purity of a synthetic ENL inhibitor.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the inhibitor.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or a wavelength appropriate for the compound's chromophore).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Compare the chromatogram to that of a reference batch to identify any new or significantly larger impurity peaks.

Protocol 2: LC-MS Identity Confirmation

This protocol outlines a general procedure for confirming the molecular weight of an ENL inhibitor.

  • Sample Preparation:

    • Dilute the 1 mg/mL stock solution from the HPLC preparation 1:100 in mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS Conditions (Example):

    • Use similar LC conditions as in the HPLC purity analysis, but with a shorter gradient if only identity confirmation is needed.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is common for many small molecule inhibitors.

    • Scan Range: Scan a mass range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Identify the [M+H]⁺ ion (or other adducts like [M+Na]⁺) and confirm that the measured mass corresponds to the expected molecular weight of the ENL inhibitor.

Protocol 3: ¹H NMR Structural Verification

This protocol describes a general method for verifying the chemical structure of an ENL inhibitor.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the inhibitor.

    • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the solvent is compatible with the inhibitor and does not obscure key proton signals.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign the chemical shifts to the protons in the expected structure.

    • Compare the obtained spectrum with a reference spectrum (if available) or with the expected chemical shifts and coupling patterns for the proposed structure. Pay close attention to the absence of significant unassigned peaks, which could indicate impurities.

Mandatory Visualizations

cluster_0 ENL Signaling in Acute Leukemia Histone Acetylated Histones (H3K9ac, H3K27ac) ENL ENL Histone->ENL recruits YEATS YEATS Domain SEC Super Elongation Complex (SEC) (e.g., CDK9, Cyclin T1) ENL->SEC recruits PolII RNA Polymerase II SEC->PolII activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes transcription DNA DNA Leukemia Leukemia Progression Oncogenes->Leukemia Inhibitor Synthetic ENL Inhibitor Inhibitor->YEATS blocks binding

Caption: ENL signaling pathway in acute leukemia.

start Start: Receive New Batch of ENL Inhibitor step1 Step 1: Documentation Review - Obtain and review Certificate of Analysis (CoA) - Compare with previous batches start->step1 step2 Step 2: Physical Inspection - Check appearance (color, texture) - Note any discrepancies step1->step2 step3 Step 3: Analytical QC - HPLC for Purity (>95%) - LC-MS for Identity (Correct MW) - 1H NMR for Structure Verification step2->step3 decision Does the new batch meet specifications? step3->decision pass Pass: Qualify for Use - Prepare stock solutions - Document batch number in all experiments decision->pass Yes fail Fail: Do Not Use - Contact supplier with data - Request replacement or re-purify decision->fail No

Caption: Workflow for qualifying a new inhibitor batch.

References

Validation & Comparative

A Comparative Guide to ENL and MLL-Menin Interaction Inhibitors in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for acute leukemias, particularly those driven by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations, two critical protein complexes have emerged as key therapeutic targets. One is the direct interaction between the MLL fusion protein and Menin, and the other involves the ENL (Eleven-Nineteen Leukemia) protein, a component of the super elongation complex (SEC) that is often fused to MLL or otherwise critical for the leukemogenic program.

This guide provides a comparative overview of ENL IN-3, an inhibitor of the ENL YEATS domain, and other prominent inhibitors that target the MLL-menin protein-protein interaction. While their mechanisms of action differ, both classes of inhibitors aim to disrupt the oncogenic transcription programs that drive these aggressive leukemias, making a comparative analysis valuable for researchers in the field.

Differentiated Mechanisms of Action

MLL-menin inhibitors directly bind to the menin protein, preventing its interaction with the MLL fusion protein. This interaction is crucial for tethering the MLL complex to chromatin and activating downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis. In contrast, ENL inhibitors, such as ENL IN-3, target the YEATS domain of the ENL protein. The ENL YEATS domain is a "reader" of histone acetylation, and this function is critical for the localization and activity of the super elongation complex (SEC), which MLL fusion proteins hijack to drive expression of oncogenes like MYC. By inhibiting the ENL YEATS domain, these compounds disrupt the function of the SEC, leading to the downregulation of key oncogenic transcriptional programs.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the performance of ENL IN-3 and several key MLL-menin interaction inhibitors based on publicly available experimental data. This allows for a direct comparison of their potency at the biochemical and cellular levels.

InhibitorTargetBinding Affinity (Kᵢ/Kₐ)Biochemical IC₅₀Cellular Activity (GI₅₀/IC₅₀)Cell Line(s)
ENL IN-3 ENL YEATS DomainNot Available15.4 nM4.8 µM / 8.3 µMMV4-11 / MOLM-13
Revumenib (SNDX-5613) Menin-MLL Interaction0.149 nMNot Available10-20 nMMV4-11, RS4;11, MOLM-13, KOPN-8
Ziftomenib (KO-539) Menin-MLL InteractionNot Available4.1 nM (WT Menin)~10-100 nM (Varies by cell line)MLL-r and NPM1-mutant AML cell lines
VTP50469 Menin-MLL Interaction0.104 nMNot Available13-37 nMMOLM13, THP1, NOMO1, ML2, EOL1, MV4;11, RS4;11
MI-503 Menin-MLL Interaction9.3 nM14.7 nM250-570 nMHuman MLL leukemia cell lines

Visualizing the Pathways and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

MLL_Menin_ENL_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_mll_complex MLL Fusion Complex cluster_sec Super Elongation Complex (SEC) DNA DNA H3Kac Acetylated Histone (H3Kac) H3Kac->DNA MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Other_SEC Other SEC Components MLL_Fusion->Other_SEC Recruits Oncogenes Oncogenic Transcription (e.g., HOXA9, MEIS1, MYC) MLL_Fusion->Oncogenes Drives Expression Menin->DNA Tethering to Chromatin Menin->Oncogenes Drives Expression ENL ENL ENL->H3Kac Binds (YEATS domain) ENL->Oncogenes Drives Expression Other_SEC->ENL Other_SEC->Oncogenes Drives Expression ENL_Inhibitor ENL Inhibitors (e.g., ENL IN-3) ENL_Inhibitor->ENL Inhibits YEATS domain MLL_Menin_Inhibitor MLL_Menin_Inhibitor MLL_Menin_Inhibitor->Menin Inhibits Interaction

Caption: MLL-Menin and ENL Inhibition Pathways.

FP_Assay_Workflow cluster_reagents Reagents cluster_procedure Experimental Procedure cluster_principle Assay Principle Target_Protein Target Protein (Menin or ENL YEATS) Mix_Reagents 1. Mix Target Protein and Fluorescent Ligand in wells Target_Protein->Mix_Reagents Fluorescent_Ligand Fluorescently Labeled Ligand (e.g., MLL peptide-FITC) Fluorescent_Ligand->Mix_Reagents Test_Inhibitor Test Inhibitor (e.g., ENL IN-3) Add_Inhibitor 3. Add serial dilutions of Test Inhibitor Test_Inhibitor->Add_Inhibitor Incubate 2. Incubate to allow binding Mix_Reagents->Incubate Incubate->Add_Inhibitor Incubate_Again 4. Incubate to reach equilibrium Add_Inhibitor->Incubate_Again Measure_FP 5. Measure Fluorescence Polarization Incubate_Again->Measure_FP Analyze_Data 6. Analyze data and calculate IC50 Measure_FP->Analyze_Data Bound Bound Ligand: High Polarization (Slow rotation) Unbound Unbound Ligand: Low Polarization (Fast rotation) Inhibitor_Effect Inhibitor displaces ligand, decreasing polarization

Caption: Fluorescence Polarization Assay Workflow.

Inhibitor_Comparison_Logic cluster_targets Therapeutic Targets cluster_inhibitors Inhibitor Classes Leukemia MLL-r / NPM1-mut Acute Leukemia MLL_Menin_PPI MLL-Menin PPI Leukemia->MLL_Menin_PPI Dependent on ENL_YEATS ENL YEATS Domain Leukemia->ENL_YEATS Dependent on Menin_Inhibitors Menin Inhibitors (Revumenib, Ziftomenib, etc.) MLL_Menin_PPI->Menin_Inhibitors Targeted by ENL_Inhibitors ENL Inhibitors (ENL IN-3, etc.) ENL_YEATS->ENL_Inhibitors Targeted by Disrupt_MLL_Complex Disrupt_MLL_Complex Menin_Inhibitors->Disrupt_MLL_Complex Disrupt MLL-Menin Complex Disrupt_SEC Disrupt_SEC ENL_Inhibitors->Disrupt_SEC Disrupt Super Elongation Complex Therapeutic_Effect Anti-Leukemic Effect Disrupt_MLL_Complex->Therapeutic_Effect Leads to Disrupt_SEC->Therapeutic_Effect Leads to

Caption: Logical Comparison of Inhibitor Classes.

Experimental Protocols

1. Fluorescence Polarization (FP) Assay for Binding Affinity

This biochemical assay is commonly used to measure the binding affinity of inhibitors to their protein targets.

  • Principle: The assay measures the change in the tumbling rate of a small fluorescently labeled molecule (e.g., a peptide derived from MLL) upon binding to a larger protein (e.g., Menin). When unbound, the small fluorescent molecule rotates rapidly, resulting in low polarization of emitted light. Upon binding to the larger protein, its rotation slows down, leading to higher polarization. An inhibitor will compete with the fluorescent ligand for binding to the target protein, causing a decrease in polarization.

  • Methodology:

    • A constant concentration of the target protein (e.g., recombinant human Menin) and a fluorescently labeled ligand (e.g., FITC-labeled MLL peptide) are incubated together in a microplate to allow binding.[1]

    • Serial dilutions of the test inhibitor (e.g., ENL IN-3 or a Menin inhibitor) are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

    • The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor that displaces 50% of the bound fluorescent ligand) is calculated. The Kᵢ (inhibition constant) can then be derived from the IC₅₀ value.[2]

2. AlphaLISA Assay for ENL YEATS Domain Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used here to quantify the interaction between the ENL YEATS domain and acetylated histones.

  • Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One binding partner (e.g., biotinylated histone peptide) is captured by Streptavidin-coated Donor beads, and the other (e.g., His-tagged ENL YEATS domain) is captured by anti-His antibody-coated Acceptor beads. When the two partners interact, the beads are brought into close proximity. Upon excitation of the Donor beads, they release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal. An inhibitor disrupts this interaction, separating the beads and reducing the signal.

  • Methodology:

    • The His-tagged ENL YEATS domain protein, a biotinylated acetylated histone peptide (e.g., H3K9ac), and the test inhibitor are incubated together in a microplate.[3]

    • Anti-His Acceptor beads are added, followed by a further incubation period.

    • Streptavidin-coated Donor beads are added, and the plate is incubated in the dark.

    • The plate is read on an Alpha-enabled plate reader.

    • The signal intensity is inversely proportional to the inhibitory activity of the compound, from which an IC₅₀ value can be determined.

3. Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

Co-IP is used to determine if an inhibitor can disrupt the protein-protein interaction within a cellular context.

  • Principle: An antibody against a "bait" protein (e.g., MLL fusion protein) is used to pull it out of a cell lysate. If a "prey" protein (e.g., Menin) is interacting with the bait, it will be pulled down as well. The presence of both proteins is then detected by Western blotting.

  • Methodology:

    • Leukemia cells (e.g., MV4-11) are treated with the inhibitor or a vehicle control (DMSO) for a specified time.

    • The cells are harvested and lysed to release the proteins.

    • An antibody specific to the bait protein (e.g., anti-Flag if the MLL fusion is Flag-tagged) is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G-conjugated beads are added to capture the antibody-protein complex.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads and separated by SDS-PAGE.

    • Western blotting is performed using antibodies against both the bait and prey proteins to visualize the amount of co-precipitated protein. A decrease in the prey protein signal in the inhibitor-treated sample indicates disruption of the interaction.[4]

4. Cell Viability/Proliferation Assays (MTT or CellTiter-Glo®)

These assays are used to measure the effect of the inhibitors on the growth and survival of leukemia cells.

  • Principle:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.

  • Methodology:

    • Leukemia cells are seeded in a multi-well plate.

    • The cells are treated with a range of concentrations of the inhibitor or a vehicle control.

    • The plate is incubated for a period of time (typically 3-7 days).

    • The appropriate reagent (MTT or CellTiter-Glo®) is added to each well according to the manufacturer's protocol.

    • After a short incubation, the signal (absorbance for MTT, luminescence for CellTiter-Glo®) is measured using a plate reader.

    • The data is used to generate a dose-response curve, from which the GI₅₀ or IC₅₀ (the concentration of inhibitor that causes 50% reduction in cell growth/viability) is calculated.[6]

References

A Comparative Analysis of ENL and Menin-MLL Inhibition in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Efficacy of ENL and Menin-MLL Inhibitors in MLL Leukemia Models.

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis, underscoring the urgent need for novel therapeutic strategies. Two promising approaches that have emerged involve the targeted inhibition of key protein-protein interactions essential for MLL-fusion protein-driven oncogenesis: the interaction between the ENL YEATS domain and acetylated histones, and the interaction between Menin and the MLL fusion protein. This guide provides a detailed comparison of the preclinical efficacy of representative inhibitors from each class: ENL inhibitors (ENL IN-3 and others) and the Menin-MLL inhibitor MI-503.

Mechanism of Action: Disrupting the MLL Fusion Protein Complex

MLL fusion proteins, the hallmark of MLL-r leukemia, require the recruitment of various co-factors to drive the expression of leukemogenic target genes such as HOXA9 and MEIS1. Both ENL and Menin are critical components of this oncogenic complex.

  • ENL Inhibitors work by targeting the YEATS domain of ENL, a "reader" of histone acetylation. By blocking this interaction, ENL inhibitors prevent the recruitment of the super elongation complex (SEC) to chromatin, thereby suppressing the transcription of MLL fusion target genes.

  • MI-503 , a Menin-MLL inhibitor, directly binds to Menin and disrupts its interaction with the MLL fusion protein. This prevents the tethering of the MLL complex to chromatin, leading to the downregulation of target gene expression and subsequent anti-leukemic effects.

G cluster_mll MLL Fusion Protein Complex cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Effects MLL_fusion MLL Fusion Protein ENL ENL MLL_fusion->ENL Menin Menin MLL_fusion->Menin Other_cofactors Other Co-factors MLL_fusion->Other_cofactors Target_Gene_Expression Leukemogenic Target Gene (e.g., HOXA9, MEIS1) MLL_fusion->Target_Gene_Expression Drives Expression ENL_IN_3 ENL IN-3 ENL_IN_3->ENL Inhibits YEATS domain MI_503 MI-503 MI_503->Menin Inhibits MLL interaction Leukemia_Cell_Proliferation Leukemia Cell Proliferation Target_Gene_Expression->Leukemia_Cell_Proliferation Promotes Differentiation Differentiation Leukemia_Cell_Proliferation->Differentiation Blocks

Quantitative Data Summary

The following tables summarize the available quantitative data for ENL inhibitors and MI-503 from preclinical studies. Due to limited specific data for "ENL IN-3", data from other potent ENL YEATS domain inhibitors, SR-0813 and TDI-11055, are included for a more comprehensive comparison and are clearly noted.

Table 1: In Vitro Inhibitory Activity
InhibitorTargetAssay TypeIC50 (nM)Cell LineReference
ENL IN-3 ENL YEATS DomainBiochemical15.4-[1]
MLL-r LeukemiaCell Proliferation4,800 (MV4-11)MV4-11[1]
MLL-r LeukemiaCell Proliferation8,300 (MOLM-13)MOLM-13[1]
SR-0813 ENL YEATS DomainBiochemical25-[2]
AF9 YEATS DomainBiochemical311-[2]
TDI-11055 ENL YEATS DomainTR-FRET~10-[3]
MI-503 Menin-MLL InteractionBiochemical14.7-[4]
MLL-r LeukemiaGrowth Inhibition (GI50)220 (MLL-AF9 murine BMCs)MLL-AF9 murine BMCs[4]
MLL-r LeukemiaGrowth Inhibition (GI50)250 - 570 (Human cell lines)Various[4]
Table 2: In Vivo Efficacy in MLL Leukemia Xenograft Models
InhibitorModelDosingKey OutcomesReference
TDI-11055 Patient-Derived Xenograft (MLL-r AML)OralBlocks disease progression[4]
MI-503 MV4;11 XenograftIntraperitoneal>80% reduction in tumor volume; complete regression in some mice.[5]
MI-503 MLL-AF9 Leukemia ModelIntraperitonealIncreased median survival by ~45%[6]

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of the compounds in leukemia cell lines.

  • Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (e.g., ENL IN-3, MI-503) or DMSO as a vehicle control.

  • Incubation: Cells are incubated for a specified period, typically ranging from 3 to 10 days. For some inhibitors like MI-503, a longer incubation of 7-10 days may be required to observe a pronounced effect.[4]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model of MLL leukemia.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Implantation Implant MLL-r leukemia cells (e.g., MV4-11) into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size (~100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer inhibitor (e.g., MI-503, TDI-11055) or vehicle daily Randomization->Dosing Monitoring Monitor tumor volume and body weight regularly Dosing->Monitoring Efficacy_Assessment Assess anti-tumor efficacy (tumor growth inhibition, regression) Monitoring->Efficacy_Assessment Survival_Analysis Monitor survival Monitoring->Survival_Analysis Toxicity_Evaluation Evaluate toxicity (body weight, tissue histology) Monitoring->Toxicity_Evaluation

  • Animal Models: Immunodeficient mice (e.g., BALB/c nude or NSG) are used to prevent rejection of human leukemia cells.

  • Cell Implantation: A defined number of MLL-rearranged leukemia cells (e.g., 5 x 10^6 MV4-11 cells) are injected subcutaneously or intravenously into the mice.[5]

  • Treatment: Once tumors are established (e.g., ~100 mm³), mice are randomized into treatment and control groups. The inhibitor is administered daily via an appropriate route (e.g., intraperitoneal injection for MI-503, oral gavage for TDI-11055).[4][5] The control group receives a vehicle solution.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. For survival studies, mice are monitored until a defined endpoint.

  • Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Survival data is analyzed using Kaplan-Meier curves. At the end of the study, tumors and organs may be harvested for further analysis, such as histology and biomarker studies.

Concluding Remarks

Both ENL and Menin-MLL inhibitors demonstrate significant preclinical activity in MLL-rearranged leukemia models, validating their respective targets as crucial for leukemia maintenance. MI-503, a Menin-MLL inhibitor, has been extensively characterized and shows potent in vitro and in vivo efficacy, including tumor regression and survival benefits. While specific data for ENL IN-3 is emerging, the broader class of potent ENL YEATS domain inhibitors, such as SR-0813 and TDI-11055, also exhibit strong anti-leukemic effects in preclinical models. The development of orally bioavailable ENL inhibitors like TDI-11055 further enhances the therapeutic potential of this class.

The choice between targeting the ENL YEATS domain or the Menin-MLL interaction may depend on the specific subtype of MLL-r leukemia, potential resistance mechanisms, and the overall safety and pharmacokinetic profiles of the inhibitors. Further head-to-head comparative studies and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising targeted therapies for patients with MLL-rearranged leukemias.

References

Unveiling the Selectivity of ENL IN-3: A Comparative Guide to YEATS Domain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a detailed comparison of ENL IN-3, a potent inhibitor of the Eleven-Nineteen Leukemia (ENL) protein's YEATS domain, with other YEATS domain-containing proteins. By presenting supporting experimental data and methodologies, we aim to offer a clear perspective on the cross-reactivity profile of this compound.

ENL is a critical component of the super elongation complex and functions as a reader of histone acetylation, playing a pivotal role in transcriptional regulation. Its dysregulation is strongly implicated in certain cancers, particularly acute myeloid leukemia (AML), making it an attractive therapeutic target.[1][2] ENL IN-3 has emerged as a potent inhibitor of the ENL YEATS domain with a reported half-maximal inhibitory concentration (IC50) of 15.4 nM.[3] However, the human proteome contains three other proteins with YEATS domains: AF9, GAS41, and YEATS2. Due to the structural similarity among YEATS domains, especially between ENL and its close homolog AF9, assessing the cross-reactivity of inhibitors is a critical step in their development as selective chemical probes and potential therapeutics.

Comparative Inhibitory Activity of YEATS Domain Inhibitors

InhibitorENL IC50 (nM)AF9 IC50 (nM)GAS41 IC50 (nM)YEATS2 IC50 (nM)Reference
ENL IN-3 15.4Not ReportedNot ReportedNot Reported[3]
Compound 11 51984>20,000>20,000[1]
Compound 24 <100Not ReportedNot ReportedNot Reported[1]
TDI-11055 5070>100,000>100,000[4]
SR-0813 25311Not ReportedNot Reported[5]
XL-13m 5602500Not ReportedNot Reported[6]
XL-13n 2801700Not ReportedNot Reported[6]

Experimental Methodologies for Assessing Cross-Reactivity

The determination of inhibitor selectivity against different YEATS domains is typically performed using robust biochemical and cellular assays. Below are the detailed protocols for the most common methods cited in the literature.

AlphaScreen Assay for In Vitro Selectivity

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay widely used to study biomolecular interactions in a high-throughput format. It is a primary method for determining the IC50 values of inhibitors against YEATS domain proteins.

Principle: The assay relies on the interaction between a biotinylated histone peptide (e.g., H3K9ac) and a His-tagged YEATS domain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and Ni2+-chelate acceptor beads bind to the His-tagged protein. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. An inhibitor that disrupts the protein-peptide interaction will decrease the signal.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

    • Dilute the His-tagged YEATS domain protein (ENL, AF9, GAS41, or YEATS2) and the corresponding biotinylated histone peptide to their optimized concentrations in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., ENL IN-3).

  • Assay Procedure:

    • Add the test inhibitor to the wells of a microplate.

    • Add the His-tagged YEATS domain protein to the wells and incubate briefly.

    • Add the biotinylated histone peptide to initiate the binding reaction and incubate.

    • Add a mixture of Streptavidin-donor beads and Ni2+-chelate acceptor beads and incubate in the dark.

  • Data Acquisition:

    • Read the plate using an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow AlphaScreen Assay Workflow prep Reagent Preparation (Buffer, Protein, Peptide, Inhibitor) plate Plate Dispensing (Inhibitor, YEATS Protein, Histone Peptide) prep->plate 1. incubation Incubation plate->incubation 2. beads Addition of Donor & Acceptor Beads incubation->beads 3. read Signal Detection beads->read 4. analysis IC50 Determination read->analysis 5.

AlphaScreen Assay Workflow

Signaling Pathways and Logical Relationships

The interaction between ENL and acetylated histones is a key step in the recruitment of the transcriptional machinery to drive the expression of oncogenes. Inhibition of the ENL YEATS domain by compounds like ENL IN-3 is designed to disrupt this process.

G cluster_pathway ENL-Mediated Gene Transcription and Inhibition Histone Acetylated Histones ENL ENL YEATS Domain Histone->ENL Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates Transcription Oncogene Transcription PolII->Transcription Initiates Inhibitor ENL IN-3 Inhibitor->ENL Inhibits Binding

Mechanism of ENL Inhibition

Conclusion

ENL IN-3 is a highly potent inhibitor of the ENL YEATS domain. While its specific cross-reactivity profile against other YEATS domain proteins (AF9, GAS41, and YEATS2) has not been extensively published, the analysis of other selective ENL inhibitors suggests that achieving high selectivity is feasible. The experimental protocols provided herein, particularly the AlphaScreen assay, represent the gold standard for evaluating the selectivity of such compounds. Further studies are required to fully elucidate the selectivity of ENL IN-3 and its potential as a specific chemical probe for studying ENL biology and as a therapeutic agent. The development of highly selective inhibitors is crucial for minimizing off-target effects and advancing our understanding of the distinct roles of each YEATS domain-containing protein in health and disease.

References

Validating ENL IN-3 On-Target Effects using Thermal Shift Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of IN-3, an inhibitor of the Eleven-Nineteen Leukemia (ENL) protein, using thermal shift assays. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of this crucial validation step in drug discovery.

Introduction to ENL and IN-3

The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic reader that recognizes acetylated histones through its YEATS domain.[1][2][3][4] As a component of the super elongation complex (SEC), ENL plays a pivotal role in regulating the transcription of key oncogenes, including MYC, making it a significant target in acute myeloid leukemia (AML).[1][2] IN-3 is a small molecule inhibitor designed to target the YEATS domain of ENL, thereby disrupting its function in transcriptional activation.[5][6] Validating that a compound like IN-3 directly binds to its intended target is a fundamental step in its development as a therapeutic agent.

The Principle of Thermal Shift Assays

Thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), are a powerful and widely used biophysical technique to assess the binding of a ligand to a target protein.[7] The core principle is that the binding of a small molecule, such as IN-3, can increase the thermal stability of its target protein, in this case, ENL.[7] This increased stability is observed as a positive shift in the protein's melting temperature (Tm), the temperature at which half of the protein population is unfolded. This change in Tm provides direct evidence of target engagement. The unfolding process is monitored by tracking the fluorescence of a dye that preferentially binds to the hydrophobic regions of the protein that become exposed upon denaturation.[7]

Experimental Comparison: ENL Stability with IN-3

To validate the on-target effects of IN-3, a thermal shift assay was performed using purified recombinant ENL protein. The melting temperature (Tm) of ENL was determined in the absence of any compound, in the presence of the inhibitor IN-3, and in the presence of a non-binding control compound.

Table 1: Comparison of ENL Melting Temperatures (Tm)

ConditionAverage Tm (°C)Standard DeviationΔTm (°C) vs. ENL alone
ENL Protein Alone42.5± 0.3-
ENL + IN-3 (10 µM)48.2± 0.4+ 5.7
ENL + Control Compound (10 µM)42.6± 0.2+ 0.1

The data clearly demonstrates that the presence of IN-3 leads to a significant increase in the melting temperature of the ENL protein, with a ΔTm of +5.7°C. In contrast, the control compound, which is not expected to bind to ENL, did not produce a meaningful shift in Tm. This provides strong evidence for the direct binding of IN-3 to the ENL protein.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the thermal shift assay and the signaling pathway in which ENL is involved.

experimental_workflow p1 Purified ENL Protein a1 Mix ENL, Dye, and Buffer p1->a1 p2 IN-3 Inhibitor a3 Add IN-3, Control, or Vehicle (DMSO) p2->a3 p3 Control Compound p3->a3 p4 Fluorescent Dye (e.g., SYPRO Orange) p4->a1 p5 Assay Buffer p5->a1 a2 Aliquot into 96-well plate a1->a2 a2->a3 m1 Place plate in RT-PCR instrument a3->m1 m2 Apply temperature gradient (e.g., 25°C to 95°C) m1->m2 m3 Monitor fluorescence intensity m2->m3 d1 Plot Fluorescence vs. Temperature m3->d1 d2 Determine Melting Temperature (Tm) d1->d2 d3 Calculate ΔTm d2->d3

Caption: Experimental workflow for the thermal shift assay.

enl_pathway cluster_chromatin Chromatin cluster_complex Super Elongation Complex (SEC) cluster_transcription Transcription H3K9ac H3K9ac ENL ENL H3K9ac->ENL recognizes H3K27ac H3K27ac H3K27ac->ENL recognizes AF9 AF9 ENL->AF9 CDK9 CDK9 ENL->CDK9 CyclinT1 Cyclin T1 ENL->CyclinT1 ELL ELL ENL->ELL PolII RNA Polymerase II ENL->PolII recruits & activates Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) PolII->Oncogenes initiates IN3 IN-3 IN3->ENL inhibits

Caption: Simplified ENL signaling pathway in transcriptional regulation.

Detailed Experimental Protocol

This protocol outlines the steps for performing a differential scanning fluorimetry (DSF) based thermal shift assay to validate the binding of IN-3 to the ENL protein.

Materials:

  • Purified recombinant human ENL protein (YEATS domain or full-length)

  • IN-3 inhibitor

  • Non-binding negative control compound

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl

  • 96-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Preparation of Reagents:

    • Thaw the purified ENL protein on ice. Centrifuge briefly to collect the solution at the bottom of the tube.

    • Prepare a 2x working stock of ENL protein at a final concentration of 4 µM in the assay buffer.

    • Prepare a 100x stock of IN-3 and the control compound in 100% DMSO. For a final assay concentration of 10 µM, this would be a 1 mM stock.

    • Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock 1:250 in assay buffer. Protect from light.

  • Assay Setup (per well of a 96-well plate):

    • In each well, add 10 µL of the 2x ENL protein stock (final concentration will be 2 µM).

    • Add 0.5 µL of the 100x compound stock (IN-3, control, or DMSO for the "protein alone" condition).

    • Add 5 µL of the 20x SYPRO Orange dye stock (final concentration will be 5x).

    • Add 4.5 µL of assay buffer to bring the final volume to 20 µL.

    • Seal the plate securely with an optically clear adhesive film.

    • Centrifuge the plate briefly to mix the components and remove any air bubbles.

  • Data Acquisition:

    • Place the 96-well plate into the real-time PCR instrument.

    • Set up the instrument to perform a melt curve analysis.

    • The temperature should be ramped from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Set the instrument to acquire fluorescence readings at every 0.5°C increment.

  • Data Analysis:

    • Export the fluorescence data as a function of temperature.

    • Plot the negative first derivative of the fluorescence with respect to temperature (-dF/dT). The peak of this curve corresponds to the melting temperature (Tm).

    • Calculate the average Tm and standard deviation for each condition (ENL alone, ENL + IN-3, ENL + control).

    • Determine the thermal shift (ΔTm) by subtracting the average Tm of the "ENL alone" condition from the average Tm of the compound-treated conditions.

Conclusion

Thermal shift assays provide a robust and efficient method for validating the direct engagement of small molecule inhibitors with their protein targets. The significant positive shift in the melting temperature of ENL in the presence of IN-3, as demonstrated in this guide, confirms a direct binding interaction. This on-target validation is a critical piece of evidence in the preclinical development of targeted therapies like ENL inhibitors. The detailed protocol and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to ENL Inhibitors in Acute Myeloid Leukemia Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Eleven-Nineteen Leukemia (ENL) protein, an epigenetic "reader" of acetylated histones, has emerged as a critical dependency for the survival and proliferation of specific subtypes of Acute Myeleloid Leukemia (AML), particularly those with MLL-rearrangements (MLL-r) or NPM1-mutations (NPM1c). Inhibition of the ENL YEATS domain, which is responsible for recognizing acetylated lysine on histones, represents a promising therapeutic strategy. This guide provides a comparative analysis of key ENL inhibitors that have been evaluated in clinically relevant AML patient-derived xenograft (PDX) models, offering a snapshot of their preclinical efficacy and mechanisms of action.

Mechanism of Action: Disrupting Oncogenic Transcription

ENL plays a pivotal role in leukemogenesis by linking histone acetylation to the transcriptional machinery. It binds to acetylated histone H3 tails via its YEATS domain, an interaction that helps recruit essential co-activators like the Super Elongation Complex (SEC) and DOT1L to the promoters of key oncogenes, such as HOXA9, MYB, and MYC. This recruitment drives the expression of genes critical for leukemia cell proliferation and survival. Small-molecule ENL inhibitors function by competitively binding to the YEATS domain, displacing ENL from chromatin.[1][2][3] This action disrupts the downstream recruitment of transcriptional machinery, leading to the suppression of oncogenic gene expression, cell differentiation, and ultimately, blocking leukemia progression.[1][4]

ENL_Pathway cluster_chromatin Chromatin cluster_protein Protein Complexes cluster_output Cellular Outcome Histone Acetylated Histone H3 ENL ENL YEATS Domain Histone->ENL Binds to Oncogenes Oncogenes (HOXA9, MYC, etc.) Transcription Oncogenic Transcription Oncogenes->Transcription SEC Transcription Machinery (SEC, DOT1L) ENL->SEC Recruits SEC->Oncogenes Activates Proliferation AML Proliferation Transcription->Proliferation Inhibitor ENL Inhibitor Inhibitor->ENL Blocks Binding

Caption: Mechanism of ENL inhibition in AML.

Comparative Performance of ENL Inhibitors in AML PDX Models

The following tables summarize the in vivo efficacy of three notable ENL inhibitors—TDI-11055, SR-C-107 (R), and the dual ENL/FLT3 inhibitor GB3226—in AML PDX models. These models, which involve transplanting patient tumor cells into immunodeficient mice, are considered highly clinically relevant for preclinical drug evaluation.[5][6]

Table 1: ENL Inhibitor Characteristics and Efficacy

InhibitorTarget(s)AdministrationAML SubtypesKey In Vivo Efficacy
TDI-11055 ENL YEATS DomainOralMLL-rearranged, NPM1-mutatedBlocks disease progression and significantly extends survival in PDX models.[1][4][7]
SR-C-107 (R) ENL YEATS DomainOralMLL-fusionSignificantly improved survival and marked reduction in AML burden in xenografted mice.[8][9]
GB3226 ENL YEATS, FLT3OralMLL-r, NPM1m, FLT3+Induced rapid tumor regression and significantly prolonged survival in xenograft models.[10][11]

Table 2: Quantitative In Vivo Performance Data in Xenograft Models

InhibitorModelDosageOutcome
TDI-11055 MLL-r AML PDX100 mg/kg, oral, twice dailyTreatment led to a significant reduction in leukemia burden and prolonged survival compared to vehicle.[12]
SR-C-107 (R) MLL-fusion AML Xenograft (MV4;11 cells)200 mg/kgDemonstrated significant tumor growth inhibition (49.5% after 8 days).[8]
Inhibitor 13 *MLL-fusion AML Xenograft (MV4;11 cells)400 mg/kgSignificantly improved survival, with a 33.3% increase in median survival (from 15 to 20 days).[8]
GB3226 AML XenograftNot specifiedReported superior efficacy compared to both FLT3 and menin inhibitors in animal models.[10][11]

*Inhibitor 13 is the parent compound from which SR-C-107 (R) was optimized.

Experimental Methodologies

The successful evaluation of novel therapeutics relies on robust and reproducible preclinical models. The general workflow for testing ENL inhibitors in AML PDX models is outlined below, followed by specific protocols.

PDX_Workflow cluster_setup Model Establishment cluster_treatment Therapeutic Intervention cluster_analysis Efficacy Analysis P1 Obtain Primary AML Patient Sample (Bone Marrow/PBMCs) P2 Isolate & Prepare Viable Leukemia Cells P1->P2 P3 Intravenous Injection into Immunodeficient Mice (e.g., NSG) P2->P3 P4 Monitor Engraftment (% hCD45+ cells in peripheral blood via Flow Cytometry) P3->P4 T1 Randomize Engrafted Mice into Treatment Cohorts P4->T1 T2 Administer ENL Inhibitor (e.g., Oral Gavage) or Vehicle Control T1->T2 A1 Monitor Disease Burden (Flow Cytometry or Bioluminescence Imaging) T2->A1 A2 Monitor Overall Survival T2->A2 A3 Endpoint Analysis: Leukemia burden in Bone Marrow, Spleen A1->A3

Caption: General workflow for AML PDX-based drug efficacy studies.

1. Establishment of AML Patient-Derived Xenograft (PDX) Models [5][6][13]

  • Patient Samples: Primary AML patient specimens (bone marrow or peripheral blood) are obtained with informed consent. For frozen samples, vials are thawed rapidly in a 37°C water bath.

  • Cell Preparation: Mononuclear cells are isolated. To improve viability, cells are filtered through a 40 µm cell strainer to remove clumps and then resuspended in a suitable medium like PBS with 0.25% FBS.[13]

  • Xenotransplantation: Immunodeficient mice, typically NOD-scid IL2Rgamma-null (NSG) mice, are used as hosts.[14] A suspension of 0.5-1.0 x 10^6 viable patient cells in ~150-200 µL of sterile saline or PBS is injected via the tail vein.[15][16]

  • Engraftment Monitoring: Starting 3-4 weeks post-injection, peripheral blood is collected weekly to monitor for the presence of human AML cells. Engraftment is confirmed by flow cytometry, gating for human CD45+ (hCD45+) cells. A threshold of 5-15% hCD45+ cells often indicates successful engraftment.[5][16]

2. Drug Administration and Efficacy Assessment

  • Treatment Initiation: Once engraftment is confirmed, mice are randomized into treatment and vehicle control groups.

  • Inhibitor Formulation and Dosing: Orally bioavailable inhibitors like TDI-11055 are typically formulated in a vehicle such as 0.5% methylcellulose. Dosing is administered via oral gavage, often once or twice daily, at concentrations determined by pharmacokinetic studies (e.g., 100-200 mg/kg).[12]

  • Monitoring Disease Progression: Leukemia burden is monitored throughout the study. This can be done by serial peripheral blood sampling and flow cytometry for hCD45+ cells or, if cells are engineered to express luciferase, through whole-body bioluminescence imaging (BLI).[15]

  • Endpoint Analysis: The primary endpoint is often overall survival. At the end of the study or when humane endpoints are reached, mice are euthanized. Bone marrow and spleen are harvested to determine the final leukemia burden.[2]

Comparative Summary

The development of potent, selective, and orally bioavailable ENL inhibitors marks a significant advancement in targeting epigenetic dependencies in AML.

Logical_Comparison Inhibitors ENL Inhibitors TDI11055 TDI-11055 Target: ENL YEATS Efficacy: Blocks progression in MLL-r & NPM1c PDX models Status: Preclinical validation Inhibitors->TDI11055 SRC107 SR-C-107 (R) Target: ENL YEATS Efficacy: Improves survival in MLL-fusion xenografts Status: Preclinical validation Inhibitors->SRC107 GB3226 GB3226 Target: ENL YEATS + FLT3 Efficacy: Superior to FLT3i in xenografts Status: IND-enabling studies Inhibitors->GB3226

References

Synergistic Takedown of a Key Cancer Driver: ENL IN-3 and BET Inhibitors Join Forces

Author: BenchChem Technical Support Team. Date: November 2025

A promising strategy in cancer therapy involves the combination of targeted agents to enhance efficacy and overcome resistance. This guide explores the synergistic effects of ENL IN-3, a potent inhibitor of the epigenetic reader protein Eleven-Nineteen Leukemia (ENL), with chemotherapy agents, particularly BET (Bromodomain and Extra-Terminal domain) inhibitors. The combination of ENL IN-3 and the BET inhibitor JQ1 has demonstrated a significant synergistic effect in suppressing the expression of the MYC oncogene, a critical driver in various cancers, including acute myeloid leukemia (AML).

The ENL protein, through its YEATS domain, plays a crucial role in the transcriptional regulation of key oncogenes. By inhibiting ENL, ENL IN-3 disrupts this process, leading to a reduction in the expression of cancer-promoting genes. Similarly, BET inhibitors like JQ1 work by targeting BRD4, another epigenetic reader protein essential for MYC transcription. The concurrent inhibition of both ENL and BRD4 results in a more profound and sustained suppression of MYC, leading to enhanced anti-leukemic activity.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between ENL IN-3 (referred to as compound 28 in the primary literature) and the BET inhibitor JQ1 has been evaluated in leukemia cell lines. The data demonstrates that the combination is more effective at reducing the viability of cancer cells than either agent alone.

Compound/CombinationCell LineIC50 (μM)Effect on MYC ExpressionReference
ENL IN-3 (Compound 28)MV4-114.8Downregulation[1]
ENL IN-3 (Compound 28)MOLM-138.3Downregulation[1]
SGC-iMLLT (Reference ENL Inhibitor)MV4-11~35Moderate Downregulation[1]
SGC-iMLLT (Reference ENL Inhibitor)MOLM-13~75Moderate Downregulation[1]
ENL IN-3 + JQ1MOLM-13Not explicitly quantified, but showed more effective MYC downregulation than either agent alone.Significant Downregulation[1]

Mechanism of Synergistic Action

The synergy between ENL IN-3 and JQ1 stems from their complementary roles in regulating the transcription of the MYC oncogene. ENL and the BET protein BRD4 are both critical "readers" of the epigenetic code on chromatin, and their presence at the MYC gene is essential for its high-level expression in cancer cells.

G cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm MYC MYC Gene Transcription MYC Transcription MYC->Transcription ENL ENL Protein ENL->MYC Binds to acetylated histones at MYC locus BRD4 BRD4 Protein BRD4->MYC Binds to acetylated histones at MYC locus MYC_mRNA MYC mRNA Transcription->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation ENL_IN3 ENL IN-3 ENL_IN3->ENL Inhibits JQ1 JQ1 JQ1->BRD4 Inhibits Cell_Growth Leukemia Cell Growth & Proliferation MYC_Protein->Cell_Growth

Fig. 1: Synergistic inhibition of MYC-driven leukemia.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the synergistic effects of ENL IN-3 and JQ1.

Cell Viability Assay
  • Cell Lines: Human acute myeloid leukemia cell lines, such as MV4-11 and MOLM-13, are commonly used.

  • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of ENL IN-3, JQ1, or the combination of both for a specified period (e.g., 72 hours).

  • Data Analysis: Cell viability is assessed using a commercial assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. Synergy is typically quantified using the combination index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.

Western Blot Analysis for MYC Expression
  • Procedure: Leukemia cells are treated with ENL IN-3, JQ1, or the combination for a defined time (e.g., 24-48 hours). Cells are then lysed, and protein concentrations are determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the MYC protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of MYC protein expression.

Experimental Workflow

The general workflow for assessing the synergistic effects of ENL IN-3 and other chemotherapy agents is outlined below.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Xenograft Model) start Start: Select Leukemia Cell Lines treatment Treat cells with ENL IN-3, Chemotherapy Agent, and Combination start->treatment viability Assess Cell Viability (e.g., CTG Assay) treatment->viability protein_analysis Analyze Protein Expression (Western Blot) treatment->protein_analysis gene_expression Analyze Gene Expression (qRT-PCR) treatment->gene_expression data_analysis Data Analysis (IC50, Synergy Calculation) viability->data_analysis protein_analysis->data_analysis gene_expression->data_analysis xenograft Establish Xenograft Model in Mice data_analysis->xenograft Promising results lead to in vivo testing in_vivo_treatment Treat Mice with Vehicle, Single Agents, or Combination xenograft->in_vivo_treatment tumor_monitoring Monitor Tumor Volume and Body Weight in_vivo_treatment->tumor_monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) tumor_monitoring->endpoint

Fig. 2: Workflow for evaluating synergistic drug combinations.

References

Independent Validation of Published ENL Inhibitor Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on small-molecule inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein. The data presented is based on independent validation studies and aims to equip researchers with the necessary information to evaluate and select compounds for further investigation.

Mechanism of Action of ENL and its Inhibition

ENL is a crucial protein involved in the regulation of gene transcription. It functions as a "reader" of histone acetylation, specifically recognizing acetylated lysine residues on histone tails through its YEATS domain.[1][2] This recognition is a key step in recruiting the Super Elongation Complex (SEC) to gene promoters, which in turn promotes transcriptional elongation.[1][3] In certain cancers, particularly acute myeloid leukemia (AML), ENL is hijacked to drive the expression of oncogenes, making it a promising therapeutic target.[2][4]

Small-molecule inhibitors of ENL primarily target the YEATS domain, preventing it from binding to acetylated histones.[5][6][7] This disruption blocks the recruitment of the transcriptional machinery and leads to the suppression of cancer-driving genes, ultimately inhibiting cancer cell growth and promoting differentiation.[7][8]

Quantitative Comparison of ENL Inhibitors

The following table summarizes the in vitro potency of several published ENL inhibitors against the ENL YEATS domain. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower value indicates a more potent compound.

Compound IDTargetAssay TypeIC50 (nM)Reference
11 ENL YEATS DomainAlphaScreen< 100[5]
24 ENL YEATS DomainAlphaScreen< 100[5]
7 ENL YEATS DomainAlphaScreen< 2000[5]
SR-0813 ENL/AF9 YEATS DomainHTRF25[7]
TDI-11055 ENL/AF9 YEATS DomainNot SpecifiedPotent (details in ref)[8][9]
GB3226 ENL-YEATS and FLT3Not SpecifiedPotent (details in ref)[10][11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

High-Throughput Screening (HTS) for ENL YEATS Domain Inhibitors

A common method to identify novel ENL inhibitors is through high-throughput screening of small-molecule libraries.

  • Principle: The assay is designed to detect compounds that disrupt the interaction between the ENL YEATS domain and an acetylated histone H3 peptide.

  • Methodology:

    • Recombinant ENL YEATS domain and a biotinylated acetylated histone H3 peptide are incubated in microtiter plates.

    • Streptavidin-coated donor beads and nickel-chelate acceptor beads are added. In the absence of an inhibitor, the interaction between the YEATS domain and the histone peptide brings the donor and acceptor beads into proximity, generating a signal (e.g., AlphaScreen™).

    • Test compounds are added to the wells. Inhibitors that disrupt the ENL-histone interaction will lead to a decrease in the signal.

    • Hits are identified as compounds that cause a significant reduction in the signal.

Cell-Based Assays for On-Target Activity

To confirm that the identified inhibitors work in a cellular context, their effect on ENL target gene expression and leukemia cell growth is assessed.

  • Methodology:

    • Leukemia cell lines known to be dependent on ENL (e.g., MV4;11, MOLM13) are treated with varying concentrations of the inhibitor.[5]

    • Gene Expression Analysis: After a defined incubation period, RNA is extracted, and the expression levels of known ENL target genes (e.g., MYC, HOXA9) are measured using quantitative real-time PCR (qRT-PCR).[7] A decrease in the expression of these genes indicates on-target activity.

    • Cell Viability/Proliferation Assay: The effect of the inhibitor on cell growth is measured using assays such as MTT or CellTiter-Glo®. A reduction in cell viability indicates an anti-leukemic effect.

Visualizing Pathways and Workflows

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone ENL ENL Protein (YEATS Domain) Histone->ENL Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates DNA DNA PolII->DNA Transcribes Oncogenes Oncogene Transcription DNA->Oncogenes Inhibitor ENL Inhibitor Inhibitor->ENL Blocks Binding

Caption: ENL signaling pathway and point of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Discovery Workflow A High-Throughput Screen (e.g., AlphaScreen) B Hit Identification A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization C->D E In Vitro Potency (IC50 Determination) D->E F Selectivity Profiling (against other YEATS domains) E->F G Cell-Based Assays (Target Gene Expression, Cell Viability) E->G H In Vivo Efficacy Studies (Xenograft Models) G->H

Caption: A typical workflow for discovering and validating ENL inhibitors.

References

In-vivo comparison of oral vs. intravenous administration of ENL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The development of inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein, a critical reader of histone acetylation involved in oncogenic gene expression, represents a promising therapeutic avenue for diseases like Acute Myeloid Leukemia (AML). A key consideration in the preclinical and clinical advancement of these inhibitors is their route of administration. This guide provides an objective in-vivo comparison of oral versus intravenous delivery of ENL inhibitors, supported by experimental data from recent studies.

Performance Data Summary

The following tables summarize key pharmacokinetic (PK) parameters for notable ENL inhibitors, comparing their oral and intravenous administration profiles in mouse models.

Inhibitor Administration Route Dose Half-life (t½) Max Concentration (Cmax) Bioavailability (F%) Vehicle Animal Model Reference
TDI-11055 Oral100 mg/kg~5 hours->100%Not SpecifiedMice[1][2]
SGC-iMLLT Oral100 mg/kg0.83 hours--Not SpecifiedMice[3]
Inhibitor 13 Oral20 mg/kg0.84 hours2,080 ng/mL60.9%Not SpecifiedMice[4]
Inhibitor 13 Intravenous-1.05 hours12,058 ng/mL-Not SpecifiedMice[4]

Note: '-' indicates data not specified in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in-vivo studies. Below are the experimental protocols for key assays cited in the development of these ENL inhibitors.

In-Vivo Efficacy Studies in Xenograft Models
  • Animal Models: Studies utilized cell line- and patient-derived xenograft models of MLL-rearranged and NPM1-mutated AML.[5][6]

  • Drug Administration:

    • Oral Gavage: ENL inhibitors, such as TDI-11055, were administered orally to the xenografted mice.[1]

    • Intravenous Injection: For pharmacokinetic comparisons, inhibitors like 'Inhibitor 13' were administered intravenously.[4]

  • Monitoring: Disease progression was monitored by tracking tumor volume and overall survival of the treated mice compared to a control group.[7] For leukemia models, engraftment and disease burden can be monitored through bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow.

  • Data Analysis: Tumor growth inhibition and extension of survival are key endpoints to determine the in-vivo efficacy of the inhibitors.[7]

Pharmacokinetic (PK) Studies
  • Animal Model: PK studies were typically conducted in mice.[3][4]

  • Drug Administration:

    • Oral (PO): A single dose of the ENL inhibitor (e.g., 20 mg/kg for inhibitor 13, 100 mg/kg for TDI-11055) was administered via oral gavage.[1][4]

    • Intravenous (IV): A single dose was administered intravenously to establish a baseline for 100% bioavailability.[4]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of the inhibitor were determined using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Parameter Calculation: Key PK parameters such as half-life (t½), maximum concentration (Cmax), and oral bioavailability (F%) were calculated from the plasma concentration-time profiles.[4]

Visualizing the Mechanism and Workflow

To better understand the context of ENL inhibition, the following diagrams illustrate the ENL signaling pathway and a typical experimental workflow for evaluating ENL inhibitors.

ENL_Signaling_Pathway Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL (YEATS Domain) Ac_Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogenic Gene Expression (e.g., HOXA9, MYC) PolII->Oncogenes Transcription Inhibitor ENL Inhibitor Inhibitor->ENL Inhibition Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Studies Assay Biochemical/Cellular Assays (e.g., TR-FRET, NanoBRET) CellLines AML Cell Lines (e.g., MOLM-13, MV4-11) Assay->CellLines PK Pharmacokinetic Studies (Oral vs. IV) CellLines->PK Lead Candidate Selection Xenograft Xenograft Model (AML) PK->Xenograft Efficacy Efficacy Evaluation (Tumor Growth, Survival) Xenograft->Efficacy

References

Safety Operating Guide

Proper Disposal Procedures for Eleven-Nineteen-Leukemia Protein IN-3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides detailed procedures for the safe handling and disposal of Eleven-Nineteen-Leukemia Protein IN-3 (ENL-IN-3), a potent small molecule inhibitor of the ENL YEATS domain. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Disclaimer: The following procedures are based on general best practices for handling potent chemical compounds and information available for benzimidazole derivatives. However, it is mandatory to obtain and consult the specific Safety Data Sheet (SDS) for this compound from the supplier, MedChemExpress, before commencing any work with this compound. The information in the SDS will supersede the general guidance provided herein.

Essential Safety and Handling Precautions

Prior to disposal, the proper handling of this compound is paramount to minimize exposure and prevent accidental release.

  • Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) must be worn at all times when handling the compound, either in solid form or in solution.

  • Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Spill Management: In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Quantitative Data Summary

The following table summarizes the available in vitro activity data for this compound, which underscores its potent biological activity and the need for careful handling and disposal.

ParameterCell LineValueReference
IC₅₀ ENL YEATS domain15.4 nM[1][2]
IC₅₀ MOLM-13 (Acute Myeloid Leukemia)8.3 µM[1]
IC₅₀ MV4-11 (Acute Myeloid Leukemia)4.8 µM[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

Step 1: Inactivation of Residual Compound (for solutions)

For dilute aqueous solutions containing this compound, a chemical inactivation step is recommended to reduce its biological activity prior to disposal.

  • Materials:

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

    • pH indicator strips

  • Procedure:

    • Working in a chemical fume hood, add 1 M NaOH dropwise to the waste solution to raise the pH to >12.

    • Stir the solution at room temperature for at least 2 hours to promote hydrolysis of the compound.

    • Neutralize the solution by adding 1 M HCl dropwise until the pH is between 6 and 8. Verify the pH using indicator strips.

Step 2: Waste Collection and Segregation

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and with the full chemical name.

  • Liquid Waste:

    • Collect all solutions containing this compound (including the inactivated solution from Step 1) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvents used. For organic solvent solutions, use a designated solvent waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: 2894121-83-4

    • The primary hazard(s) as indicated in the SDS (e.g., "Toxic," "Irritant").

    • The date of waste generation.

  • Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a completed hazardous waste disposal form, including all necessary information about the waste stream.

Experimental Protocol: Safe Handling and Solution Preparation

This protocol outlines the steps for safely preparing a stock solution of this compound for experimental use.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, gloves).

    • Ensure the chemical fume hood is operational.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of solid this compound to the tube using a clean spatula.

    • Record the exact weight.

  • Solubilization:

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to the microcentrifuge tube to achieve the desired stock solution concentration.

    • Cap the tube securely and vortex until the solid is completely dissolved.

  • Storage:

    • Label the stock solution container with the chemical name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) as specified by the supplier.

  • Cleanup:

    • Wipe down the balance and work area inside the fume hood with a damp cloth.

    • Dispose of all contaminated disposable materials (weighing paper, pipette tips, etc.) in the designated hazardous waste container.

Visual Guidance

Diagram 1: Disposal Decision Workflow for Chemical Waste

DisposalWorkflow start Start: Unused or Waste Chemical sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical hazardous? sds->is_hazardous non_hazardous Dispose as non-hazardous waste per institutional guidelines. is_hazardous->non_hazardous No collect_waste Collect in a labeled, sealed, and compatible hazardous waste container. is_hazardous->collect_waste Yes segregate_waste Segregate from incompatible materials. collect_waste->segregate_waste store_waste Store in designated satellite accumulation area. segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.